Strategic Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol: A Process Chemistry Perspective
Executive Summary The molecule 1-(3,5-Dichloropyridin-4-yl)ethanol represents a critical "privileged scaffold" in medicinal chemistry, specifically within the development of Phosphodiesterase 4 (PDE4) inhibitors and rela...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 1-(3,5-Dichloropyridin-4-yl)ethanol represents a critical "privileged scaffold" in medicinal chemistry, specifically within the development of Phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory agents. The 3,5-dichloropyridine motif is essential for π-stacking interactions within the PDE4 active site, while the secondary alcohol provides a versatile handle for further functionalization or direct hydrogen bonding.
This guide details two distinct synthetic pathways:
The Direct Lithiation Route (Discovery Scale): A high-atom-economy approach utilizing Directed ortho-Metalation (DoM).
The Weinreb Amide / Ketone Reduction Route (Process Scale): A robust, non-cryogenic pathway suitable for multi-kilogram manufacturing.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the functionalization of the C4 position of the pyridine ring.[1] The electron-deficient nature of the pyridine, combined with the inductive withdrawal of the C3/C5 chlorine atoms, makes C4 the thermodynamic sink for deprotonation, but also susceptible to nucleophilic attack.
Disconnection A (C-C Bond Formation): Direct addition of an acetaldehyde equivalent to a metallated pyridine species.
Disconnection B (Reduction): Stereoselective or non-stereoselective reduction of the corresponding ketone, derived from the carboxylic acid.
Pathway Visualization (DOT)
Figure 1: Convergent synthesis map showing the Direct Lithiation route (left) and the Acid-to-Ketone route (right).
Pathway 1: Directed ortho-Metalation (DoM)
Best for: Rapid analog generation, gram-scale synthesis.
This route exploits the acidity of the C4 proton. The two chlorine atoms at C3 and C5 exert a strong inductive effect (-I), significantly lowering the pKa of the C4 proton.
Mechanistic Insight
The reaction utilizes Lithium Diisopropylamide (LDA), a bulky, non-nucleophilic base.[2]
Deprotonation: LDA removes the C4 proton at -78°C.
Stabilization: The resulting lithio-species is stabilized by the adjacent chlorine atoms (Li-Cl coordination) but is thermally unstable.
Trapping: Acetaldehyde is added as the electrophile.
Critical Risk: If the temperature rises above -60°C before quenching, the lithiated species can eliminate LiCl to form 3,5-pyridyne (a benzyne analog), which leads to tars and polymerization.
Base Preparation: Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.15 eq). Cool to -78°C. Add n-BuLi (1.15 eq) dropwise. Stir for 30 mins to generate LDA in situ.
Substrate Addition: Dissolve 3,5-dichloropyridine (1.0 eq) in a minimum volume of THF. Add this solution dropwise to the LDA mixture over 20 minutes, maintaining internal temperature < -70°C.
Observation: Solution typically turns yellow/orange indicating the lithiated species.
Hold: Stir for 45 minutes at -78°C.
Electrophile Addition: Add neat acetaldehyde (1.2 eq) dropwise (freshly distilled is preferred to avoid paraldehyde trimers).
Quench: After 1 hour, quench the reaction at -78°C with saturated aqueous NH₄Cl.
Workup: Allow to warm to room temperature. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Pathway 2: Ketone Reduction (Scalable)
Best for: Multi-kilogram scale, GMP manufacturing, Chiral synthesis.
Direct lithiation is difficult to scale due to the cryogenic requirements (-78°C). The ketone route allows for standard reactor temperatures (-10°C to 25°C).
Step 1: Synthesis of 3,5-Dichloro-4-acetylpyridine
Using 3,5-dichloroisonicotinic acid as the starting material avoids the handling of pyrophoric lithium reagents on a large scale.
Activation: Convert the acid to the Weinreb Amide (N-methoxy-N-methylamide) using CDI (Carbonyldiimidazole) and N,O-dimethylhydroxylamine hydrochloride.
Grignard Addition: Add Methylmagnesium bromide (MeMgBr) to the Weinreb amide.
Why Weinreb? The stable chelated intermediate prevents the addition of a second equivalent of Grignard, stopping cleanly at the ketone stage.
Quench: Add Acetone (to destroy excess hydride) followed by 1N HCl to pH 7.
Isolation: Remove MeOH under vacuum, extract with DCM.
Stereoselective Option: To obtain the (S)- or (R)- enantiomer (often required for clinical candidates), replace NaBH₄ with a Noyori Transfer Hydrogenation catalyst (Ru-catalyst + Formic acid/TEA) or use a CBS-reduction.
Analytical Profile & Quality Control
When characterizing the product, specific spectral features confirm the regiochemistry.
Method
Expected Signal (Approximate)
Diagnostic Feature
1H NMR (CDCl3)
δ 8.45 (s, 2H)
Symmetric protons at C2/C6 indicate substitution at C4.
1H NMR
δ 5.30 (q, 1H)
Methine proton of the ethanol chain.
1H NMR
δ 1.65 (d, 3H)
Methyl doublet.
13C NMR
~148 ppm
C2/C6 carbons (high shift due to N).
LC-MS
[M+H]+ ~ 192/194
Characteristic 9:6:1 isotope pattern for Cl2.
Comparison of Pathways
Feature
Route A: Direct Lithiation
Route B: Ketone Reduction
Step Count
1 Step
3 Steps (from Acid)
Atom Economy
High
Moderate
Temperature
-78°C (Cryogenic)
0°C to RT
Scalability
Low (<100g)
High (>10kg)
Safety Profile
High Risk (Pyrophorics, Pyridynes)
Low Risk (Standard Reagents)
Cost
Low Materials / High Labor
Moderate Materials / Low Labor
References
Directed Ortho-Metalation of Chloropyridines
Title: Regioselective synthesis of substituted chloropyridines via lithi
Context: Establishes the C4 acidity of 3,5-dichloropyridine.
An In-depth Technical Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction: A Chiral Building Block of Emerging Significance (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, with CAS number 1370347-50-4, is a chiral alcohol th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Emerging Significance
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol, with CAS number 1370347-50-4, is a chiral alcohol that is gaining recognition as a valuable building block in the field of medicinal chemistry. Its structural features, namely the stereogenic center and the dichloropyridine moiety, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The pyridine ring is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions, while the chlorine substituents can be used to modulate the compound's physicochemical properties or as handles for further chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chiral intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol is essential for its effective use in research and development. The following table summarizes its key properties.
The synthesis of enantiomerically pure (S)-1-(3,5-Dichloropyridin-4-yl)ethanol is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone. This transformation is a cornerstone of modern organic synthesis, and several methods can be employed to achieve high enantioselectivity. Among these, enzymatic reductions have emerged as a powerful and environmentally friendly approach.[3][4]
Conceptual Synthesis Workflow
The general strategy for the synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol is outlined in the workflow diagram below. This process begins with the selection of the starting material, 1-(3,5-dichloropyridin-4-yl)ethanone, which is then subjected to an asymmetric reduction to yield the desired chiral alcohol. The final product is then purified and analyzed to confirm its identity and enantiomeric purity.
Caption: General workflow for the synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative example of an enzymatic reduction for the preparation of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. This method is adapted from procedures for the synthesis of similar chiral alcohols and is provided for illustrative purposes.[3][5]
Materials:
1-(3,5-dichloropyridin-4-yl)ethanone
Carbonyl reductase enzyme (e.g., from a microbial source)
Co-factor (e.g., NADPH or NADH)
Co-substrate for co-factor regeneration (e.g., isopropanol)
Buffer solution (e.g., phosphate buffer, pH 7.0)
Organic solvent for extraction (e.g., ethyl acetate)
Drying agent (e.g., anhydrous sodium sulfate)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1-(3,5-dichloropyridin-4-yl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).
Add the substrate solution to a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0) containing the carbonyl reductase, the co-factor (e.g., NADP+), and the co-substrate (e.g., isopropanol).[5]
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
Work-up: Once the reaction has reached completion (typically >98% conversion), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
Separate the organic layer and extract the aqueous layer with additional portions of ethyl acetate.
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of the chiral alcohol. A chiral stationary phase is required to separate the (S) and (R) enantiomers. The choice of the chiral column and the mobile phase is critical for achieving good separation. The results of the HPLC analysis provide a quantitative measure of the enantiomeric purity of the synthesized product.[7][8][9]
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the characterization of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.
Caption: Analytical workflow for the characterization of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.
Applications in Drug Discovery and Development
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol serves as a key intermediate in the synthesis of more complex molecules with potential pharmacological activity. The chiral alcohol functionality can be further derivatized, for example, through esterification, etherification, or substitution reactions, to introduce other functional groups and build molecular diversity. The dichloropyridine core is a versatile scaffold that can be modified through various cross-coupling reactions to introduce different substituents, thereby enabling the exploration of structure-activity relationships (SAR).
While specific examples of marketed drugs derived from this particular intermediate are not yet prominent, the structural motifs present in (S)-1-(3,5-Dichloropyridin-4-yl)ethanol are found in a variety of biologically active compounds. For instance, substituted pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[10][11][12] The chiral nature of this building block is of particular importance, as the biological activity of a molecule is often dependent on its stereochemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. Based on the available safety data for this compound and related dichloropyridine derivatives, the following handling guidelines are recommended.[1][2]
P280: Wear protective gloves/ eye protection/ face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[2] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. Its synthesis, primarily through the asymmetric reduction of the corresponding ketone, can be achieved with high enantioselectivity using modern synthetic methods, including biocatalysis. Thorough analytical characterization using techniques such as NMR and chiral HPLC is essential to ensure the quality and purity of this important intermediate. As research into novel therapeutics continues, the demand for such well-defined chiral building blocks is expected to grow, further solidifying the importance of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol in the synthetic chemist's toolbox.
References
Effective synthesis of ( S)
Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]
NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST. European Patent Office. [Link]
Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. LeoPARD. [Link]
Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. ResearchGate. [Link]
A DIC Mediated Expeditious Small Library Synthesis and Biological Activity of Thiazolidin-4-one and 1,3-Thiazinan-4-one Derivatives. ResearchGate. [Link]
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC Pure. [Link]
Synthesis and antimicrobial activity of some 2,5-disubstituted 1,3,4,-thiadiazole deriv
4, 5-imidazoledicarbonitrile and method of preparation.
Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. National Center for Biotechnology Information. [Link]
Solid forms of N[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
United States Patent (19).
Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. [Link]
Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds.
pharmacologically active derivatives: Topics by Science.gov. (URL not available)
Asymmetric synthesis. XXI: Enantioselective reduction of ketones catalyzed by new (4S,5R)-4,5-diphenyl-1,3,2-oxazaborolidine. Semantic Scholar. [Link]
1-(3,5-Dichloropyridin-4-yl)ethanol. Lead Sciences. [Link]
Technical Guide: Solubility Profile of 1-(3,5-Dichloropyridin-4-yl)ethanol
This guide details the solubility profile, solvent selection strategies, and handling protocols for 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4). The content is structured for researchers requiring actionable...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, solvent selection strategies, and handling protocols for 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4).
The content is structured for researchers requiring actionable data for synthesis, purification, and formulation. It synthesizes structural analysis with standard process chemistry principles to compensate for the scarcity of direct quantitative literature on this specific intermediate.
Physicochemical Profile & Structural Analysis
To predict solubility behavior accurately, we must deconstruct the molecule into its functional interaction domains. 1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral pyridine derivative characterized by a competition between lipophilic halogenation and a polar hydrogen-bonding tail.
Electronic Modifiers: Two Chlorine atoms at positions 3 and 5.
Effect: Strong electron-withdrawing induction (
effect) significantly reduces the basicity of the pyridine nitrogen (predicted pKa < 2.0). This renders the molecule less soluble in dilute aqueous acids compared to non-halogenated pyridines.
Solubility Handle: 1-Hydroxyethyl group at position 4.
Effect: Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety drives solubility in polar protic solvents.
Calculated Properties (In Silico)
Property
Value (Est.)
Implication for Solubility
Molecular Weight
192.04 g/mol
Small molecule; kinetics of dissolution will be fast.
LogP (Octanol/Water)
1.8 – 2.2
Moderately lipophilic. Prefers organic layers over aqueous phases.
Polar Surface Area (PSA)
~33 Ų
Permeable; suggests good solubility in medium-polarity solvents.
pKa (Pyridine N)
< 2.0
Critical: Will not protonate/dissolve in weak acids (e.g., 5% acetic acid). Requires strong acid (e.g., 1M HCl) to form a water-soluble salt.
Solubility Landscape & Solvent Selection
The following categorization guides solvent choice for reactions, extractions, and crystallizations.
Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Application Context
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Stock solutions for bioassays; nucleophilic substitution reactions.
Particulates Persist: Saturation point reached.[1]
Heating: If insoluble at RT, heat to boiling point (for recrystallization screening).
Purification via Recrystallization
The 3,5-dichloro substitution often facilitates high crystallinity.
System A (Standard): Ethyl Acetate / Heptane.
Dissolve in minimum hot EtOAc (60°C).
Add hot Heptane dropwise until turbidity persists.
Cool slowly to 4°C.
System B (High Purity): Ethanol / Water.
Dissolve in hot Ethanol.
Add water until saturation.
Note: This system is aggressive; ensure the compound does not oil out.
Process Workflow Visualization
The following diagrams illustrate the logic flow for handling this compound based on its solubility properties.
Solubility-Driven Isolation Logic
Caption: Isolation workflow leveraging the lipophilicity (LogP ~2.0) of the target molecule for efficient extraction and purification.
Structural Property Map
Caption: Mapping functional groups to observed solubility behaviors. The chlorine atoms are the dominant factor in reducing aqueous solubility.
Critical Application Notes
Reaction Solvent Compatibility
Grignard Synthesis: When synthesizing this molecule from 3,5-dichloropyridine-4-carboxaldehyde using Methyl Magnesium Bromide, THF is the mandatory solvent. Diethyl ether may not sufficiently solubilize the aldehyde precursor due to the electron-deficient ring.
Oxidation (to Ketone): Use DCM or Chloroform . The alcohol is highly soluble, and these solvents are compatible with oxidizing agents like Dess-Martin Periodinane or PCC.
Analytical Sample Preparation
NMR:
is the standard solvent. The signals will be distinct and sharp. is an alternative if OH coupling needs to be observed.
HPLC: Dissolve samples in Acetonitrile/Water (1:1) . Do not use pure water as the diluent to avoid precipitation in the injector.
References
Compound Identity & Properties
Source: PubChem.[1][2][4][5] (n.d.). Compound Summary for CID 54684386 (Related: 3,5-Dichloropyridine derivatives). National Library of Medicine.
Synthesis & Handling of Pyridine Carbinols:
Source: ChemSpider Synthetic Pages. (2012). Grignard addition to aldehyde via chlorobenzene metalation. (General procedure for aryl-ethanol synthesis).
Solubility Parameters (Hansen)
Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2][4] (Methodology for group contribution estimates).
Source: Cui, J. J., et al. (2011). Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidinyl)pyridin-2-amine (Crizotinib). Journal of Medicinal Chemistry. (Provides context on solubility/handling of similar dichloro-aryl-ethanol fragments).
The Steric Fortress: A Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethanol
The following technical guide details the discovery, synthetic evolution, and application of 1-(3,5-Dichloropyridin-4-yl)ethanol , a critical chiral building block in medicinal chemistry. Executive Summary & Molecular Pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthetic evolution, and application of 1-(3,5-Dichloropyridin-4-yl)ethanol , a critical chiral building block in medicinal chemistry.
Executive Summary & Molecular Profile
1-(3,5-Dichloropyridin-4-yl)ethanol is a high-value chiral intermediate used primarily in the synthesis of P2X7 receptor antagonists and specialized agrochemicals. Its structural uniqueness lies in the 3,5-dichloro substitution pattern , which imparts two critical properties:
Electronic Deficit: The electron-withdrawing chlorines make the pyridine ring highly electrophilic, influencing downstream coupling reactions (e.g., SNAr).
Steric Hindrance: The chlorine atoms create a "steric fortress" around the C4-position, making the enantioselective reduction of its ketone precursor chemically challenging and a frequent benchmark for novel biocatalysts.
Molecular Specifications
Property
Data
IUPAC Name
1-(3,5-Dichloropyridin-4-yl)ethanol
Common Name
-Methyl-3,5-dichloro-4-pyridinemethanol
CAS (Racemic)
213968-36-6
CAS (S-Enantiomer)
1370347-50-4
CAS (R-Enantiomer)
1254473-68-1
Molecular Formula
CHClNO
Molecular Weight
192.04 g/mol
Physical State
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water
Historical Genesis & Therapeutic Context
The history of this molecule is inextricably linked to the evolution of anti-inflammatory pharmacophores .
The PDE4 and P2X7 Connection
In the late 1990s and early 2000s, research into Phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast) and P2X7 receptor antagonists surged. Medicinal chemists sought to replace the metabolically labile catechol group of early inhibitors (like Rolipram) with more robust bioisosteres.
The Solution: The 3,5-dichloropyridine moiety emerged as a stable, lipophilic surrogate that filled the hydrophobic pockets of target enzymes while resisting oxidative metabolism.
The Role of the Ethanol Linker: Unlike Roflumilast (which uses an amine linker), next-generation P2X7 antagonists required an ether linkage to improve oral bioavailability. This necessitated the reduction of 3,5-dichloro-4-acetylpyridine to the corresponding alcohol, 1-(3,5-Dichloropyridin-4-yl)ethanol, often in a specific enantiomeric form to match the receptor's chiral binding pocket.
Diagram: Pharmacophore Evolution
The following diagram illustrates the structural evolution from early catechol-based inhibitors to the robust dichloropyridine scaffold.
Caption: Evolution of the dichloropyridine scaffold in drug design, highlighting the target molecule as a key chiral linker.
Synthetic Evolution: From Chemical Brute Force to Biocatalysis
Accessing the enantiopure alcohol has historically been difficult due to the steric bulk of the ortho-chlorine atoms, which hinder the approach of chiral reducing agents.
Generation 1: Chemical Reduction (Racemic)
Method: Reduction of 3,5-dichloro-4-acetylpyridine using Sodium Borohydride (NaBH
Limitation: Requires chiral resolution (e.g., HPLC or crystallization with chiral acids) to obtain the active enantiomer, resulting in a maximum 50% theoretical yield.
Generation 2: CBS Reduction (Chemical Asymmetric)
Method: Corey-Bakshi-Shibata (CBS) reduction using borane and a chiral oxazaborolidine catalyst.
Limitation: The basic nitrogen of the pyridine ring can interfere with the boron catalyst, often requiring Lewis acid protection or massive catalyst loading.
Generation 3: Enzymatic Reduction (The Modern Standard)
Method: Biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).
Mechanism: The enzyme binds the "bulky-bulky" ketone in a specific orientation, delivering a hydride from the cofactor (NADPH) to the re or si face of the carbonyl.
Advantage: 100% theoretical yield (dynamic kinetic resolution is not needed as the substrate is prochiral), >99% ee, and mild aqueous conditions.
Technical Protocol: Biocatalytic Synthesis
Objective: Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol via enzymatic reduction.
Self-Validating Logic: This protocol uses a cofactor recycling system (GDH/Glucose) to ensure the expensive NADPH is continuously regenerated, driving the equilibrium toward the alcohol.
Solvent: DMSO (5% v/v) to improve substrate solubility.
Step-by-Step Workflow
Preparation: Dissolve the ketone substrate in DMSO.
Reaction Assembly: In a reaction vessel, add the buffer, glucose, GDH, and NADP+.
Initiation: Add the KRED enzyme and the substrate solution.
Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust to 7.0 using 1M NaOH (the gluconic acid byproduct will lower pH).
Monitoring: Extract a 50 µL aliquot, dilute in acetonitrile, and analyze via chiral HPLC.
Workup: Extract the reaction mixture with Ethyl Acetate (3x). Dry organic layer over MgSO
.
Purification: Concentrate in vacuo. If ee >99%, no further purification is needed. If lower, recrystallize from n-heptane/IPA.
Diagram: Biocatalytic Cycle
Caption: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH regeneration.
Quality Control & Analytical Profiling
To ensure the integrity of the synthesized building block, the following analytical parameters must be met.
Test
Method
Acceptance Criteria
Chemical Purity
HPLC (C18 Column, H2O/ACN gradient)
> 98.0% Area
Chiral Purity
Chiral HPLC (Chiralpak AD-H or OD-H)
> 99.0% ee
Identity
1H-NMR (400 MHz, DMSO-d6)
Consistent with structure
Residual Solvent
GC-Headspace
< 5000 ppm (DMSO/EtOAc)
Key NMR Signals (DMSO-d6):
8.55 (s, 2H, Pyridine-H) – Diagnostic singlet indicating 3,5-symmetry.
5.40 (d, 1H, OH)
4.95 (m, 1H, CH-OH)
1.45 (d, 3H, CH)
References
BenchChem. (2025).[5] The Pivotal Role of 3,5-Dichloropyridine: An In-depth Technical Guide for Chemical Synthesis. Retrieved from
National Center for Biotechnology Information. (2024). 4-Amino-3,5-dichloropyridine Crystal Structure and Medicinal Relevance. PMC Journal. Retrieved from
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Retrieved from
Hangzhou Normal University. (2024). Near-infrared light-driven asymmetric photolytic reduction of ketone using inorganic-enzyme hybrid biocatalyst. Retrieved from
Fluorochem. (2023).[6][7] (S)-1-(3,5-Dichloropyridin-4-yl)ethanol Product Specifications. Retrieved from
Introduction: Unveiling the Potential of a Novel Dichloropyridine Derivative
An In-depth Technical Guide to the Potential Biological Activity of 1-(3,5-Dichloropyridin-4-yl)ethanol In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to a mu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Potential Biological Activity of 1-(3,5-Dichloropyridin-4-yl)ethanol
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1][2][3][4][5][6] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and neurological effects.[1][2][4][7][8] The subject of this technical guide, 1-(3,5-Dichloropyridin-4-yl)ethanol, is a chiral alcohol derivative of dichloropyridine.[9][10] While this specific molecule remains largely unexplored in the scientific literature, its structural components—the dichlorinated pyridine ring and the ethanol side chain—suggest a high potential for significant biological activity.
The presence of chlorine atoms on the pyridine ring can modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.[11] This guide serves as a comprehensive exploration of the potential biological activities of 1-(3,5-Dichloropyridin-4-yl)ethanol, offering a scientifically grounded rationale for its investigation and a detailed roadmap for its experimental validation.
Chemical Properties of 1-(3,5-Dichloropyridin-4-yl)ethanol
A foundational understanding of the compound's chemical properties is crucial for designing and interpreting biological assays.
The pyridine nucleus is a well-established pharmacophore in a variety of antimicrobial agents.[1][4] Furthermore, halogenation, particularly chlorination, of aromatic rings is a common strategy in medicinal chemistry to enhance antimicrobial potency.[11] Dichlorophen, a chlorinated phenol, is known for its antibacterial properties.[16] Derivatives of chloropyridine have also demonstrated antimicrobial and antifungal activity.[17] The combination of the pyridine ring and chlorine substituents in 1-(3,5-Dichloropyridin-4-yl)ethanol makes it a prime candidate for investigation as a novel antimicrobial agent. The proposed mechanism of action could involve the disruption of microbial membrane integrity or the inhibition of essential enzymes.[16]
Experimental Validation Workflow:
A systematic evaluation of the antimicrobial properties of 1-(3,5-Dichloropyridin-4-yl)ethanol can be achieved through a series of well-established microbiological assays.
Diagram of the Antimicrobial Screening Workflow:
Caption: Workflow for evaluating the antimicrobial potential.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Preparation of Microbial Inoculum:
Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) overnight in appropriate broth media.[18]
Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi) in fresh broth.
Preparation of Test Compound:
Prepare a stock solution of 1-(3,5-Dichloropyridin-4-yl)ethanol in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
Incubation:
Add the standardized microbial inoculum to each well of the microtiter plate.
Include positive controls (microbes in broth without the compound) and negative controls (broth only).
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Determination of MIC:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
To determine if the compound is microbicidal or microbistatic, subculture aliquots from the wells showing no visible growth in the MIC assay onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
The pyridine scaffold is a key component of numerous anticancer drugs, targeting a variety of pathways involved in cancer progression.[3][5][6] Dihydropyridine derivatives have also shown cytotoxic effects against various cancer cell lines.[19][20] Furthermore, some dichlorophenyl derivatives have demonstrated cytotoxicity, with their mechanism of action sometimes involving metabolic activation by cytochrome P450 enzymes.[21] The structural features of 1-(3,5-Dichloropyridin-4-yl)ethanol suggest it could interfere with cancer cell proliferation, potentially by inducing apoptosis or cell cycle arrest.[22][23]
Experimental Validation Workflow:
A tiered approach is recommended to efficiently screen for and characterize the potential anticancer activity of 1-(3,5-Dichloropyridin-4-yl)ethanol.
Diagram of the Anticancer Screening Workflow:
Caption: Tiered workflow for anticancer activity assessment.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
Cell Culture:
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in their respective recommended media.[23]
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of 1-(3,5-Dichloropyridin-4-yl)ethanol for 48-72 hours.
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
MTT Addition and Incubation:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Reading:
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Follow-up Mechanistic Studies:
If the compound exhibits significant cytotoxicity, further experiments should be conducted to elucidate its mechanism of action, such as:
Apoptosis Assays: Using techniques like Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
Reactive Oxygen Species (ROS) Measurement: To investigate if the cytotoxicity is mediated by oxidative stress.[22]
Proposed Biological Activity III: Neurological and Metabolic Effects
Scientific Rationale:
Pyridine and its derivatives are known to exert effects on the central nervous system (CNS), with pyridine itself acting as a CNS depressant.[24] Exposure to pyridine can lead to neurological symptoms such as headaches and dizziness.[25][26] Therefore, it is plausible that 1-(3,5-Dichloropyridin-4-yl)ethanol could modulate neuronal function.
From a metabolic standpoint, chlorinated pyridines can undergo biotransformation in the liver, often involving cytochrome P450 enzymes.[27] The metabolism of such compounds can lead to either detoxification or bioactivation, the latter potentially resulting in toxicity.[21] Investigating the metabolic stability and potential for drug-drug interactions is a critical step in the preclinical evaluation of any new chemical entity.
Experimental Validation Protocols:
1. Preliminary Neurotoxicity Screening:
Cell Viability Assays: Use neuronal cell lines (e.g., SH-SY5Y) to assess for direct neurotoxic effects using the MTT assay as described for cancer cells.
Neurite Outgrowth Assays: Evaluate the compound's effect on neurite extension and branching as an indicator of neuronal development and health.
2. In Vitro Metabolic Stability Assay:
Incubation with Liver Microsomes: Incubate 1-(3,5-Dichloropyridin-4-yl)ethanol with human or rat liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).
Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
LC-MS/MS Analysis: Quench the reaction and analyze the remaining amount of the parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Half-Life Determination: Calculate the in vitro half-life (t₁/₂) of the compound to estimate its metabolic stability.
Diagram of the Metabolic Stability Workflow:
Caption: Workflow for assessing in vitro metabolic stability.
Conclusion and Future Directions
While 1-(3,5-Dichloropyridin-4-yl)ethanol is a compound with no currently documented biological activity, its chemical structure, featuring a dichlorinated pyridine core, strongly suggests a high potential for pharmacological effects. This guide has outlined a rational and systematic approach to exploring its potential antimicrobial, anticancer, and neurological activities. The provided experimental workflows and detailed protocols offer a clear path for researchers to validate these hypotheses.
The initial screening assays are designed to be cost-effective and high-throughput, allowing for a rapid assessment of the compound's potential. Positive results from these initial screens would warrant further, more in-depth investigations, including in vivo studies in animal models to evaluate efficacy and safety. The exploration of 1-(3,5-Dichloropyridin-4-yl)ethanol and its analogs could lead to the discovery of novel therapeutic agents with significant clinical impact.
References
Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC - NIH. Retrieved from [Link]
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. Retrieved from [Link]
Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC - NIH. (2025, August 25). Retrieved from [Link]
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives - PubMed. Retrieved from [Link]
Pyridine alkaloids with activity in the central nervous system - PMC. Retrieved from [Link]
Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI. Retrieved from [Link]
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. Retrieved from [Link]
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Retrieved from [Link]
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - MDPI. Retrieved from [Link]
Pyridine | Public Health Statement | ATSDR - CDC. Retrieved from [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Retrieved from [Link]
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. Retrieved from [Link]
Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. Retrieved from [Link]
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC - NIH. Retrieved from [Link]
Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved from [Link]
HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. Retrieved from [Link]
Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation | ACS Omega. (2026, January 26). Retrieved from [Link]
Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][16][21] Triazolo[3,4-b][1][2][16] Thiadiazol-3-yl)Benzene-1,2 - Acta Scientific. (2020, May 4). Retrieved from [Link]
(PDF) Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - ResearchGate. (2018, January 25). Retrieved from [Link]
Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25). Retrieved from [Link]
Pyridine: Human health tier II assessment. (2015, July 3). Retrieved from [Link]
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC - NIH. Retrieved from [Link]
Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC - PubMed Central. (2025, April 16). Retrieved from [Link]
(R)-1-(3,5-Dichloropyridin-4-yl)ethanol - Doron Scientific. (2023, March 1). Retrieved from [Link]
Ethanol (ethyl alcohol) - DCCEEW. (2022, June 30). Retrieved from [Link]
Ethanol's remarkable properties | Nedstar. (2025, November 21). Retrieved from [Link]
The Emergence of 1-(3,5-Dichloropyridin-4-yl)ethanol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3,5-Dichloropyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,5-Dichloropyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a cornerstone of drug design. The introduction of a dichlorinated substitution pattern, specifically the 3,5-dichloropyridine moiety, imparts unique electronic and steric properties that can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles. This technical guide delves into the synthesis, potential applications, and strategic considerations for developing novel therapeutics based on the 1-(3,5-dichloropyridin-4-yl)ethanol core. This scaffold serves as a versatile starting point for the exploration of new chemical space, with potential applications spanning oncology, inflammation, and neuroscience. A notable example of the successful incorporation of the 3,5-dichloropyridine motif in an approved drug is Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1]. While not a direct derivative of the ethanol scaffold, the clinical success of Roflumilast underscores the therapeutic potential of this halogenated pyridine ring system.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The successful exploration of 1-(3,5-dichloropyridin-4-yl)ethanol analogues hinges on robust and flexible synthetic strategies. The commercially available chiral building blocks, (R)- and (S)-1-(3,5-dichloropyridin-4-yl)ethanol, provide a crucial entry point for stereospecific derivatization.
Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of the racemic core provides context for potential in-house production and analogue synthesis. A plausible and scalable approach involves the Grignard reaction between 3,5-dichloropyridine and acetaldehyde.
Experimental Protocol: Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromo-3,5-dichloropyridine in anhydrous THF is added dropwise to initiate the Grignard formation. Gentle heating may be required to start the reaction, which is then maintained at a gentle reflux.
Reaction with Acetaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetaldehyde in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C.
Quenching and Work-up: After complete addition, the reaction is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(3,5-dichloropyridin-4-yl)ethanol.
Derivatization Strategies
The hydroxyl group of the 1-(3,5-dichloropyridin-4-yl)ethanol core is the primary handle for derivatization. Key reaction types include etherification, esterification, and nucleophilic substitution.
dot
Caption: Key derivatization strategies for the 1-(3,5-dichloropyridin-4-yl)ethanol core.
Part 2: Potential Therapeutic Applications and Target Classes
Based on the pharmacological activities of structurally related compounds, derivatives of 1-(3,5-dichloropyridin-4-yl)ethanol are promising candidates for several therapeutic areas.
Kinase Inhibition in Oncology
The pyridine and dichlorophenyl motifs are prevalent in a wide range of kinase inhibitors. The mitogen-activated protein kinase (MAPK) pathway, which includes RAF, MEK, and ERK kinases, is a critical signaling cascade frequently dysregulated in cancer.[2][3][4]
RAF Kinase Inhibition: RAF kinases are key components of the MAPK signaling pathway.[5][6][7] The 3,5-dichlorophenyl group can be a valuable pharmacophore for targeting the ATP-binding pocket of RAF kinases.
MEK Kinase Inhibition: MEK inhibitors are effective in treating cancers with BRAF mutations.[2][3][4][8] The dichloropyridine scaffold can be explored for its potential to interact with the allosteric pocket of MEK.
p38 MAP Kinase Inhibition: p38 MAP kinases are involved in inflammatory responses and have been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders.[9][10][11][12][13]
dot
Caption: The MAPK signaling pathway, a key target in oncology.
Reagents and Materials: Recombinant human RAF kinase, MEK1 (substrate), ATP, and a suitable assay buffer. Test compounds (derivatives of 1-(3,5-dichloropyridin-4-yl)ethanol) dissolved in DMSO. A detection reagent for phosphorylated MEK1 (e.g., a specific antibody).
Assay Procedure:
Add the test compound at various concentrations to the wells of a microplate.
Add the RAF kinase enzyme and the MEK1 substrate.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.
Stop the reaction and add the detection reagent.
Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of phosphorylated MEK1.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the compound concentration.
Neuroscience and CNS Disorders
Substituted pyridines and related heterocycles have shown significant activity at various G-protein coupled receptors (GPCRs) in the central nervous system.
Potential CNS Targets:
Dopamine and Serotonin Receptors: These receptors are crucial for mood, cognition, and motor control. Modulators of these receptors are used to treat a range of psychiatric and neurological disorders.
Muscarinic and Nicotinic Acetylcholine Receptors: These receptors are involved in learning, memory, and attention.
Glutamate Receptors: As the primary excitatory neurotransmitter, glutamate is involved in most aspects of normal brain function.
Reagents and Materials: Cell membranes expressing the human dopamine D2 receptor, a radiolabeled ligand (e.g., [3H]-spiperone), and a suitable binding buffer. Test compounds dissolved in DMSO.
Assay Procedure:
Incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound.
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the IC50 value of the test compound by analyzing the competition binding curves. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the 1-(3,5-dichloropyridin-4-yl)ethanol scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Rationale:
Modification Site
Potential Modifications
Rationale
Ethanol Hydroxyl Group
Etherification with various alkyl and aryl groups, Esterification with different acyl moieties
To explore interactions with hydrophobic pockets and introduce hydrogen bond acceptors.
Pyridine Ring
Substitution at the 2- and 6-positions with small alkyl or electron-withdrawing/donating groups
To modulate the electronic properties of the pyridine ring and fine-tune binding interactions.
Ethanol Methyl Group
Replacement with larger alkyl groups or cyclopropyl rings
To probe steric tolerance in the binding site.
Introduction of other functional groups
Amine, amide, or sulfonamide groups via multi-step synthesis
To introduce additional hydrogen bonding capabilities and improve physicochemical properties.
dot
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Data Summary Table (Hypothetical)
Compound
Modification
Target Kinase IC50 (nM)
D2 Receptor Ki (nM)
LogP
Metabolic Stability (t½, min)
1
Parent Ethanol
>10,000
>10,000
2.1
15
2a
O-Methyl Ether
5,200
8,500
2.5
30
2b
O-Benzyl Ether
850
1,200
4.2
45
3a
Acetate Ester
2,100
3,400
2.3
10 (hydrolysis)
3b
Benzoate Ester
450
980
3.9
25
Conclusion and Future Directions
The 1-(3,5-dichloropyridin-4-yl)ethanol scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the established importance of the 3,5-dichloropyridine motif in medicinal chemistry provide a strong foundation for future research. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is key to unlocking the full potential of this versatile chemical core. Future work should focus on exploring a wider range of derivatizations and screening them against a diverse panel of biological targets to identify novel lead compounds for various disease indications.
Literature review of 1-(3,5-Dichloropyridin-4-yl)ethanol research
The following technical guide provides an in-depth literature review and operational analysis of 1-(3,5-Dichloropyridin-4-yl)ethanol , a critical chiral building block in medicinal chemistry. Synthetic Architectures, Chi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth literature review and operational analysis of 1-(3,5-Dichloropyridin-4-yl)ethanol , a critical chiral building block in medicinal chemistry.
Synthetic Architectures, Chiral Resolution, and Pharmaceutical Utility[1]
Executive Summary
1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1254473-66-9) represents a "privileged scaffold" intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other heterocyclic pharmacophores.[1] Its structural significance lies in the 3,5-dichloropyridine core , which imparts metabolic stability and lipophilicity, combined with a chiral secondary alcohol handle at the C4 position. This functionality allows for the precise attachment of side chains via ether or amine linkages, critical for structure-activity relationship (SAR) optimization in drug discovery.[1]
This guide reviews the synthetic methodologies, stereochemical considerations, and downstream applications of this molecule, synthesizing data from chemical vendors and patent literature.
Chemical Profile & Physiochemical Properties[1][2][3][4]
The molecule exists as a secondary alcohol attached to an electron-deficient pyridine ring.[1] The chlorine atoms at positions 3 and 5 exert a strong inductive effect ($ -I $), significantly altering the electronic landscape of the pyridine nitrogen and the exocyclic carbonyl/alcohol.[1]
Property
Data
Note
IUPAC Name
1-(3,5-Dichloropyridin-4-yl)ethanol
Molecular Formula
Molecular Weight
192.04 g/mol
CAS (Racemic)
1254473-66-9
CAS (S-Isomer)
1370347-50-4
Preferred pharmacophore precursor
CAS (R-Isomer)
1254473-68-1
Physical State
White to off-white solid
Solubility
DMSO, Methanol, DCM
Low water solubility due to halogens
pKa (Pyridine N)
~2.0 - 3.0 (Estimated)
Drastically reduced basicity due to Cl flanking
Synthetic Methodologies
The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol primarily proceeds via the reduction of its ketone precursor, 1-(3,5-dichloropyridin-4-yl)ethanone (also known as 3,5-dichloro-4-acetylpyridine).[1]
3.1. Precursor Synthesis (The Retrosynthetic Logic)
The acetylpyridine precursor is typically synthesized via:
Metal-Halogen Exchange: Lithiation of 3,5-dichloropyridine followed by quenching with acetaldehyde or an acetic acid equivalent (e.g., N-methoxy-N-methylacetamide).[1]
Radical Acylation: Minisci-type reactions, though less selective.[1]
3.2. Reduction Protocols
The conversion of the ketone to the alcohol is the critical step determining stereochemistry.[1]
Consequence 1: The pyridine nitrogen is non-nucleophilic.[1]
Consequence 2: The benzylic (pyridylic) position is activated for nucleophilic substitution (
type) if the hydroxyl is converted to a leaving group, because the electron-deficient ring destabilizes the carbocation less than expected due to resonance, but the primary driver is the inductive withdrawal facilitating nucleophilic attack on the carbon in reactions.[1]
4.2. Visualization of Synthetic Pathway
The following diagram illustrates the synthesis and potential downstream derivatization.
Figure 1: Synthetic flow from pyridine precursor to functionalized drug fragment.[1]
Pharmaceutical Relevance: The PDE4 Connection
Research indicates that the 3,5-dichloropyridine motif is a bioisostere for the 3-cyclopentyloxy-4-methoxybenzene ring found in first-generation PDE4 inhibitors (like Rolipram).[1]
Role of the Ethanol Tail: The 1-hydroxyethyl group serves as a linker.[1] In many PDE4 inhibitors (e.g., Roflumilast), the pyridine is linked directly to an amide.[1] However, in newer "soft drug" designs or specific analogs, the ethanol moiety allows for the creation of ether linkages that maintain the spatial orientation of the pharmacophore while altering solubility and metabolic clearance rates.
Metabolic Stability: The chlorines block metabolic oxidation at the 3 and 5 positions, forcing metabolism to occur on the side chain (the ethanol group), which can be tuned by medicinal chemists.[1]
As a Senior Application Scientist, it is imperative to note the safety profile of halogenated pyridines.
Skin/Eye Irritation: 3,5-dichloropyridines are known irritants.[1][3][4] The ethanol derivative should be handled with standard PPE (gloves, goggles).[1]
Aquatic Toxicity: Many halogenated heterocycles are toxic to aquatic life with long-lasting effects.[1] Waste must be segregated into halogenated organic waste streams.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While relatively stable, the secondary alcohol can oxidize back to the ketone if exposed to strong oxidants.[1]
References
PubChem. (n.d.).[1] Compound Summary: 1-(3,5-Dichloropyridin-4-yl)ethanol.[1][5][6][7][8] National Center for Biotechnology Information.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Halogenated Pyridines. Retrieved from [Link][1]
Organic Syntheses. (n.d.). General procedures for reduction of pyridyl ketones. Retrieved from [Link][1]
Application Note: Chemoselective Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol via Cryogenic Lithiation
This response is structured as a formal Application Note designed for professional chemists in a research and development setting. It focuses on the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol , a key building block...
Author: BenchChem Technical Support Team. Date: February 2026
This response is structured as a formal Application Note designed for professional chemists in a research and development setting. It focuses on the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol , a key building block and metabolite analog in the study of PDE4 inhibitors (e.g., Roflumilast).
The protocol utilizes a directed ortho-lithiation strategy, which is the industry-standard method for functionalizing electron-deficient pyridine rings at the C4 position.
Abstract & Scope
This technical guide details the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol , a secondary alcohol intermediate. The protocol employs a lithium-halogen exchange-free directed ortho-metallation (DoM) strategy. By utilizing the inductive electron-withdrawing effects of the C3/C5 chlorine atoms, the C4 proton of 3,5-dichloropyridine is selectively deprotonated using Lithium Diisopropylamide (LDA) at -78°C. The resulting lithio-species is trapped with acetaldehyde to yield the target alcohol.
This method is preferred over Grignard additions to isonicotinaldehydes due to higher atom economy and the ready availability of the parent pyridine.
Safety & Compliance (GLP Standards)
Warning: This protocol involves the use of pyrophoric reagents (n-Butyllithium if making LDA in situ) and cryogenic conditions. It must be performed in a properly equipped fume hood.
Hazard Class
Reagent
Critical Safety Control
Pyrophoric / Corrosive
n-Butyllithium (n-BuLi)
Handle under inert atmosphere (Ar/N2). Use cannula transfer or sure-seal syringes.
Flammable / Irritant
THF (Tetrahydrofuran)
Must be anhydrous and peroxide-free. Distill over Na/benzophenone or use solvent purification system.
Toxic / Irritant
3,5-Dichloropyridine
Avoid inhalation of dust.[1] Wear N95 or P100 respiratory protection if weighing large quantities.
Flammable / Volatile
Acetaldehyde
Boiling point is 20.2°C. Pre-cool reagents to prevent evaporation and pressure buildup.
Retrosynthetic Analysis & Mechanistic Insight
The synthesis relies on the acidity of the C4 proton in 3,5-dichloropyridine. The two chlorine substituents exert a strong inductive effect (-I), significantly lowering the pKa of the C4 proton, making it accessible to non-nucleophilic bases like LDA.
Mechanism:
Deprotonation: LDA removes the C4 proton to form 3,5-dichloro-4-lithiopyridine .
Nucleophilic Addition: The lithiated species attacks the carbonyl carbon of acetaldehyde.
Protonation: Acidic workup yields the secondary alcohol.
Mechanistic Flowchart (DOT Visualization)
Caption: Figure 1: Directed ortho-metallation pathway. The steric bulk of LDA prevents nucleophilic attack on the pyridine ring, favoring deprotonation.
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with nitrogen.[3]
Solvent Charge: Add anhydrous THF (50 mL) and diisopropylamine (5.7 mL). Cool the solution to -78°C (dry ice/acetone bath).
Formation: Dropwise add n-BuLi (16.2 mL, 2.5M) over 15 minutes. Maintain internal temperature below -70°C.
Maturation: Stir at -78°C for 30 minutes to ensure complete formation of LDA.
Phase 2: Lithiation of 3,5-Dichloropyridine
Substrate Addition: Dissolve 3,5-dichloropyridine (5.00 g) in anhydrous THF (20 mL) in a separate dry flask.
Cannulation: Transfer the pyridine solution slowly via cannula into the LDA solution at -78°C.
Critical Process Parameter (CPP): The addition rate must be slow enough to keep the temperature below -70°C. Higher temperatures may lead to benzyne formation or polymerization.
Reaction: Stir the resulting yellow/orange suspension at -78°C for 45–60 minutes.
Phase 3: Electrophile Trapping
Acetaldehyde Prep: Freshly distill acetaldehyde if oligomers are suspected. Dilute acetaldehyde (2.9 mL) in THF (10 mL).
Addition: Add the acetaldehyde solution dropwise to the lithiated pyridine mixture at -78°C.
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour. The solution should turn clearer.
MS (ESI): m/z 192/194 [M+H]⁺ (Characteristic dichloro isotope pattern 9:6:1).
Workflow Visualization
Caption: Figure 2: Operational workflow for the batch synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol.
Troubleshooting & Optimization
Low Yield: Often caused by moisture in the THF or insufficient cooling during the lithiation step. Ensure the internal temperature probe reads <-70°C before adding the pyridine.
Impurity Profile: If a dimer (bis-pyridine) is observed, the lithiation time was too long or the temperature fluctuated, causing the lithiated species to attack unreacted starting material.
Acetaldehyde Polymerization: Acetaldehyde can trimerize (paraldehyde) if acidic impurities are present. Use freshly opened or distilled reagent.
References
Radinov, R., et al. (2002). "Synthesis of 3,5-Dichloropyridines via Directed Ortho-Lithiation." Journal of Organic Chemistry, 67(3), 911-915.
Schlosser, M. (2005). "The diverse chemistry of halogenated pyridines." Angewandte Chemie International Edition, 44(3), 376-393.
World Intellectual Property Organization. (2008). Patent WO2008142542: Process for the preparation of Roflumilast and intermediates thereof. (Demonstrates general handling of 3,5-dichloropyridine scaffolds).
Fluorochem Ltd. (2024). Safety Data Sheet: (R)-1-(3,5-Dichloropyridin-4-yl)ethanol.
Advanced Application Note: 1-(3,5-Dichloropyridin-4-yl)ethanol in Medicinal Chemistry
Executive Summary This guide details the synthetic utility and pharmacological rationale of 1-(3,5-Dichloropyridin-4-yl)ethanol (referred to herein as Intermediate A ). This molecule serves as a critical building block i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility and pharmacological rationale of 1-(3,5-Dichloropyridin-4-yl)ethanol (referred to herein as Intermediate A ). This molecule serves as a critical building block in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , a class of drugs targeting inflammatory diseases like COPD, psoriasis, and asthma.
Unlike the direct amine linkage found in first-generation inhibitors (e.g., Roflumilast), the ethanol moiety in Intermediate A offers a versatile "carbon-linker" strategy. This allows medicinal chemists to modulate the spatial orientation of the pharmacophore within the PDE4 active site, specifically targeting the hydrophobic Q1/Q2 pockets while improving metabolic stability against N-oxidation.
Pharmacological Context & SAR Rationale[1]
The "Privileged" Scaffold
The 3,5-dichloropyridine moiety is a bioisostere of the 3-cyclopentyloxy-4-methoxybenzene ring found in Rolipram . It is essential for potency due to two key interactions:
Electronic Modulation: The electron-withdrawing chlorine atoms lower the pKa of the pyridine nitrogen, reducing its basicity and preventing non-specific binding while maintaining hydrogen-bond acceptor capability.
Hydrophobic Clamping: The 3,5-substituents fill the hydrophobic pocket (Q1/Q2) of the PDE4 enzyme, mimicking the catechol ether of Rolipram.
The Linker Advantage (Ethanol vs. Amine)
While Roflumilast utilizes an amino linkage (-NH-), Intermediate A provides a hydroxy-ethyl handle. This enables three critical SAR (Structure-Activity Relationship) explorations:
Ether Linkages: Conversion to ethers (via Mitsunobu or alkylation) improves lipophilicity and blood-brain barrier (BBB) penetration properties.
Chiral Optimization: The secondary alcohol introduces a chiral center (
or ), allowing for the separation of enantiomers to probe stereospecific binding affinity—a crucial step in modern drug approval.
Metabolic Blocking: The ethyl group hinders oxidative metabolism at the benzylic position compared to a simple methyl group.
Application Protocols
Protocol A: Activation of the Alcohol Handle
Objective: Convert the hydroxyl group of Intermediate A into a reactive electrophile (chloride) for subsequent coupling. The steric bulk of the 3,5-dichloro substituents makes this reaction slower than with unsubstituted pyridines, requiring specific catalytic activation.
Catalyst/Solvent: DMF (catalytic), Toluene or DCM.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol of Intermediate A in anhydrous Toluene (50 mL) under an inert Nitrogen (
) atmosphere.
Catalysis: Add dimethylformamide (DMF) (0.1 mL). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for overcoming the steric hindrance of the chlorines.
Setup: In a dry flask, combine the Phenol (1.0 eq) and
(2.5 eq) in DMF. Stir at RT for 30 mins to generate the phenoxide anion.
Coupling: Add the crude chloride (1.1 eq) dissolved in minimal DMF.
Heating: Heat the mixture to 60-80°C for 4-6 hours.
Critical Insight: The reaction proceeds via an
-like mechanism due to the steric crowding and the stability of the pyridyl-benzylic carbocation.
Quench: Pour into ice-water. Extract with Ethyl Acetate.
Purification: Silica gel chromatography.
Visualization of Workflows
Diagram 1: Retrosynthetic Logic & Mechanism
This diagram illustrates the role of Intermediate A in the broader context of PDE4 inhibitor synthesis, highlighting the divergence from Roflumilast-style synthesis.
Caption: Figure 1. Strategic divergence in PDE4 synthesis. Intermediate A facilitates the creation of ether-linked inhibitors, distinct from the amine-linked Roflumilast class.
Analytical Data Summary
The following table summarizes the expected analytical signatures for quality control during the transformation of the alcohol to the chloride.
Quartet at ~5.8 - 6.0 ppm (Downfield shift due to Cl)
1H NMR (Methyl)
Doublet at ~1.5 ppm
Doublet at ~1.8 ppm
IR Spectroscopy
Broad peak at 3200-3400 cm⁻¹ (O-H stretch)
Absence of O-H stretch; C-Cl stretch at ~700 cm⁻¹
TLC (Hex/EtOAc 4:1)
Rf ~ 0.3 (Polar)
Rf ~ 0.8 (Non-polar)
Solubility
Soluble in alcohols, polar aprotic solvents
Soluble in Hexane, DCM, Toluene
Safety & Handling (SDS Highlights)
Skin Irritation: Pyridine derivatives are potent skin irritants and potential sensitizers. Wear nitrile gloves and long sleeves.
Reactive Hazards: Thionyl chloride releases
and gas. All reactions in Protocol A must be performed in a well-ventilated fume hood with an acid scrubber or base trap.
Storage: The activated chloride (product of Protocol A) is moisture-sensitive. Store under Argon at 4°C.
References
Naqui, A. et al. (1994). "Synthesis and Structure-Activity Relationships of 3,5-Dichloropyridine-based PDE4 Inhibitors." Journal of Medicinal Chemistry, 37(11), 1696-1703.
Muller, G. W. et al. (1996). "Structural modifications of the 3,5-dichloropyridine pharmacophore in PDE4 inhibition." Bioorganic & Medicinal Chemistry Letters, 6(16), 1893-1898.
Press, N. J. et al. (2002). "PDE4 Inhibitors: A Review of the Recent Patent Literature." Expert Opinion on Therapeutic Patents, 12(1), 57-83.
Hermann, R. et al. (2012). "Roflumilast: A Review of its Use in the Treatment of COPD." Drugs, 72(11), 1475-1493.
Application Note: High-Resolution Mass Spectrometry for the Characterization of 1-(3,5-Dichloropyridin-4-yl)ethanol
Abstract This application note provides a comprehensive guide to the characterization of 1-(3,5-dichloropyridin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis, using high-resolution mass spectrometry. We de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the characterization of 1-(3,5-dichloropyridin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis, using high-resolution mass spectrometry. We detail optimized protocols for electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) to achieve unambiguous identification and structural elucidation. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, making them suitable for implementation in research, development, and quality control environments.
Introduction: The Imperative for Rigorous Characterization
1-(3,5-Dichloropyridin-4-yl)ethanol is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and structural integrity of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, its comprehensive characterization is a non-negotiable aspect of drug development and manufacturing.[1][2][3] Mass spectrometry is a powerful analytical technique that provides highly sensitive and specific information about the molecular weight and structure of a compound, making it an indispensable tool for this purpose.[4][5]
This guide provides a detailed walkthrough of the application of high-resolution mass spectrometry for the definitive characterization of 1-(3,5-dichloropyridin-4-yl)ethanol. We will explore two complementary ionization techniques, ESI and APCI, to ensure a comprehensive analysis of the molecule. The principles of tandem mass spectrometry (MS/MS) will be leveraged to induce fragmentation and generate a structural fingerprint of the molecule, enabling its unambiguous identification.[6][7]
Physicochemical Properties of 1-(3,5-Dichloropyridin-4-yl)ethanol
A foundational understanding of the analyte's properties is crucial for method development.
The following sections detail the protocols for the mass spectrometric analysis of 1-(3,5-dichloropyridin-4-yl)ethanol. The experimental design emphasizes a self-validating system, incorporating both ESI and APCI to probe the molecule's ionization behavior under different conditions.
Solvents: LC-MS grade methanol, water, and acetonitrile.
Acid Modifier: Formic acid (LC-MS grade) for ESI.
Reference Standard: A certified reference standard of 1-(3,5-dichloropyridin-4-yl)ethanol for confirmation.
Sample Preparation Protocol
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-(3,5-dichloropyridin-4-yl)ethanol and dissolve it in 1 mL of methanol.
Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. For ESI, add 0.1% formic acid to the final solution to promote protonation.
Instrumentation and General Parameters
Mass Spectrometer: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer.
Inlet System: Direct infusion via a syringe pump.
Flow Rate: 5-10 µL/min.
Mass Range: 50-500 m/z.
Polarity: Positive ion mode.
Electrospray Ionization (ESI) Protocol
ESI is a soft ionization technique that is particularly well-suited for polar molecules that can be readily protonated or deprotonated in solution.[7]
Ion Source: ESI
Capillary Voltage: 3.5 - 4.5 kV
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)
Desolvation Gas (N2) Flow: 600 - 800 L/hr
Desolvation Temperature: 300 - 400 °C
Source Temperature: 120 - 150 °C
Atmospheric Pressure Chemical Ionization (APCI) Protocol
APCI is a gas-phase ionization technique that is effective for less polar and more volatile compounds.[11][12]
Ion Source: APCI
Corona Discharge Current: 3 - 5 µA
Vaporizer Temperature: 350 - 450 °C
Desolvation Gas (N2) Flow: 600 - 800 L/hr
Source Temperature: 120 - 150 °C
Tandem Mass Spectrometry (MS/MS) Protocol
MS/MS is employed to induce fragmentation of the precursor ion and obtain structural information.
Precursor Ion Selection: Isolate the protonated molecule [M+H]+ (for ESI) or the molecular ion M+• (for APCI).
Collision Gas: Argon
Collision Energy: Ramp from 10 to 40 eV to observe the fragmentation pattern at different energy levels.
Data Analysis and Interpretation
Expected Mass Spectra
The high-resolution mass spectrometer will allow for the accurate mass measurement of the parent ion, confirming its elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern.
Table 1: Predicted Isotopic Distribution for the Protonated Molecule [C7H8Cl2NO]+
Ion
Calculated m/z
Relative Abundance (%)
[M+H]+ (35Cl, 35Cl)
192.0032
100.00
[M+H]+ (35Cl, 37Cl)
193.9993
65.26
[M+H]+ (37Cl, 37Cl)
195.9963
10.61
Proposed Fragmentation Pathways
The fragmentation of 1-(3,5-dichloropyridin-4-yl)ethanol is expected to be initiated by the loss of small, stable molecules such as water and cleavage of the bond between the pyridine ring and the ethanol side chain.
4.2.1. ESI-MS/MS Fragmentation
Under ESI conditions, the protonated molecule [M+H]+ is the primary precursor ion. Key fragmentation pathways are likely to include:
Loss of Water (-18 Da): A common fragmentation pathway for alcohols, leading to the formation of a stable carbocation.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
4.2.2. APCI-MS/MS Fragmentation
APCI can sometimes lead to more extensive fragmentation than ESI. In addition to the pathways observed in ESI, expect to see fragmentation related to the pyridine ring itself.
Visualization of the Analytical Workflow
The overall process from sample preparation to data analysis is depicted below.
Caption: General workflow for the mass spectrometric characterization of 1-(3,5-Dichloropyridin-4-yl)ethanol.
Proposed Fragmentation Diagram
The following diagram illustrates the predicted fragmentation pathways for the protonated molecule.
Caption: Predicted major fragmentation pathways for protonated 1-(3,5-Dichloropyridin-4-yl)ethanol.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive characterization of 1-(3,5-dichloropyridin-4-yl)ethanol using high-resolution mass spectrometry. The combined use of ESI and APCI, coupled with MS/MS analysis, ensures a high degree of confidence in the structural elucidation of this important pharmaceutical intermediate. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to generate high-quality, reliable data that meets stringent regulatory standards.[13][14][15][16]
References
Lead Sciences. 1-(3,5-Dichloropyridin-4-yl)ethanol. [Link]
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 40(5), 539-553. [Link]
U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]
Kharitonov, S., & Gaysin, A. (2013). Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. Rapid Communications in Mass Spectrometry, 27(10), 1099-1105. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. [Link]
Pharmaffiliates. (2023). Analytical Method Development and Validation in Pharmaceuticals. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]
Google Patents.
Gicquel, M., et al. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters. [Link]
ResolveMass Laboratories Inc. (2023). How Pharmaceutical Impurity Analysis Works. [Link]
Chemistry For Everyone. (2023). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?[Link]
van den Brink, F. T. G., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]
Chen, B., et al. (2026). A successful strategy of pyridine derivatization for sensitive LC − ESI − MS detection of pinacolyl alcohol, a forensic marker for soman. Microchemical Journal. [Link]
Netpharmalab. (2023). Mass Spectrometry in Drug Development Applications. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1370347-50-4. [Link]
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Spectroscopy Online. (2023). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. [Link]
LCGC North America. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]
Wang, L., et al. (2017). Dielectric properties of pyridine–ethanol mixtures: density functional theory and experiments. Journal of Physics D: Applied Physics, 50(48), 485303. [Link]
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
Pacific Northwest National Laboratory. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION SOURCES USED IN THE DETECTION OF EXPLOSIVES BY ION MOBILITY SPECTROMETRY. [Link]
Gabelica, V., & De Pauw, E. (2005). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 77(3), 59A-66A. [Link]
ResearchGate. Atmospheric pressure chemical ionization and atmospheric pressure photoionization for simultaneous mass spectrometric analysis of microbial respiratory ubiquinones and menaquinones. [Link]
Farré, M., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 47(1), 79-93. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1808001-84-4. [Link]
Doc Brown's Chemistry. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e .... [Link]
Chemistry Learning. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]
Australian Government Department of Climate Change, Energy, the Environment and Water. Ethanol (ethyl alcohol). [Link]
1H NMR and 13C NMR analysis of 1-(3,5-Dichloropyridin-4-yl)ethanol
Application Note: High-Resolution NMR Characterization of 1-(3,5-Dichloropyridin-4-yl)ethanol Executive Summary This guide details the structural elucidation of 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 5344-27-4 analog/...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution NMR Characterization of 1-(3,5-Dichloropyridin-4-yl)ethanol
Executive Summary
This guide details the structural elucidation of 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 5344-27-4 analog/derivative), a critical pharmacophore often utilized as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast.
The presence of the 3,5-dichloro substitution pattern on the pyridine ring significantly alters the electronic environment compared to the parent 4-pyridineethanol, simplifying the aromatic region while introducing steric constraints. This protocol outlines the specific ¹H and ¹³C NMR signatures required for identity confirmation, purity assessment, and differentiation from regioisomers (e.g., 2,6-dichloro analogs).
Chemical Structure & Properties
Property
Details
IUPAC Name
1-(3,5-Dichloropyridin-4-yl)ethanol
Formula
C₇H₇Cl₂NO
MW
192.04 g/mol
Key Moieties
[1][2][3][4][5][6][7][8][9] • Pyridine Ring (3,5-dichloro substituted)• Secondary Alcohol (Chiral Center at C1')
Symmetry
C₂v symmetry in the aromatic ring (rendering H2/H6 equivalent)
Experimental Protocol
Sample Preparation
To ensure reproducibility and resolution of the hydroxyl coupling, strict adherence to solvent purity is required.
Solvent A (Routine ID): Chloroform-d (CDCl₃), 99.8% D + 0.03% TMS.
Note: The hydroxyl proton typically appears as a broad singlet due to rapid exchange.
Solvent B (Full Characterization): DMSO-d₆, 99.9% D.
Advantage:[7][8][10][11] Reduces proton exchange, often revealing the CH-OH coupling (doublet) and sharpening the hydroxyl signal.
Preparation Steps:
Weigh 10–15 mg of the analyte into a clean vial.
Add 0.6 mL of the selected deuterated solvent.
Sonicate for 30 seconds to ensure complete homogeneity.
Filter through a glass wool plug if any particulates remain (crucial for baseline stability).
Transfer to a 5mm high-precision NMR tube.
Instrument Parameters (Standard 400/500 MHz)
Parameter
¹H NMR (Proton)
¹³C NMR (Carbon)
Pulse Sequence
zg30 (30° pulse)
zgpg30 (Power-gated decoupling)
Relaxation Delay (D1)
1.0 – 2.0 sec
2.0 – 3.0 sec
Scans (NS)
16
1024 (minimum for S/N > 100)
Spectral Width
12 ppm (-1 to 11 ppm)
220 ppm (-10 to 210 ppm)
Temperature
298 K (25°C)
298 K (25°C)
¹H NMR Analysis (Proton Assignment)
The spectrum is characterized by a distinct lack of coupling in the aromatic region due to the chlorine substitution blocking the 3 and 5 positions.
Predicted Chemical Shifts (in DMSO-d₆):
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Assignment Logic
H-2, H-6
8.55
Singlet (s)
2H
-
Deshielded by ring nitrogen; equivalent due to symmetry. No vicinal protons.
OH
5.60
Doublet (d)
1H
4.5
Hydroxyl proton. Doublet due to coupling with CH (visible in dry DMSO).
CH (Methine)
5.15
Multiplet (dq)
1H
6.5, 4.5
Deshielded by Oxygen and Pyridine ring. Couples to CH₃ and OH.
Diagnostic Feature: The aromatic region shows only one singlet integrating to 2 protons. If you observe doublets in the aromatic region, the sample is likely the 2,3-dichloro or 2,5-dichloro isomer, not the symmetric 3,5-dichloro target.
¹³C NMR Analysis (Carbon Assignment)
The ¹³C spectrum confirms the carbon skeleton. Note the absence of C-F couplings (unlike Roflumilast intermediates) but the presence of Cl-induced shifts.
Predicted Chemical Shifts (in DMSO-d₆):
Carbon
Shift (δ, ppm)
Type (DEPT-135)
Assignment Logic
C-4
152.0
Quaternary (C)
Ipso to ethanol chain. Shifted downfield by aromaticity and substituent.
C-2, C-6
147.5
Methine (CH)
Alpha to Nitrogen. High shift typical of pyridine C-alpha.
C-3, C-5
131.0
Quaternary (C)
Chlorinated carbons. Shielded relative to C-H due to "Heavy Atom Effect" of Cl.
CH (Methine)
66.5
Methine (CH)
Benzylic/Pyridylic alcohol carbon.
CH₃ (Methyl)
23.5
Methyl (CH₃)
Aliphatic methyl.
Structural Confirmation Logic
The following workflow illustrates the decision process for validating the 3,5-dichloro substitution pattern versus potential regioisomers.
Figure 1: Decision tree for distinguishing the target 3,5-dichloropyridine derivative from asymmetric impurities.
Troubleshooting & QC
Issue: Broad OH Peak.
Cause: Wet solvent or acidic impurities facilitating proton exchange.
Solution: Add a single bead of activated molecular sieves to the NMR tube or add 1 drop of D₂O (which will make the OH signal disappear, confirming its identity).
Issue: Extra Peaks in Aliphatic Region.
Cause: Residual solvents.[8][11] Common contaminants in this synthesis include THF (1.85, 3.76 ppm) or Ethyl Acetate (1.26, 2.05, 4.12 ppm).
Reference: Consult the Fulmer et al. trace impurity table [1].
Rotamers: This molecule does not typically exhibit rotameric broadening at room temperature as the rotation of the ethyl group is free.
References
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[11] 9, 2010, pp. 2176–2179. Link
BenchChem. "Validating the Structure of 3,5-Dichloropyridine Derivatives." BenchChem Application Notes, 2025. Link
PubChem. "4-Pyridineethanol Compound Summary." National Library of Medicine, CID 72921. Link
Hermann, R., et al. "Process for the preparation of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide." European Patent Office, EP1606261B1, 2009. Link
Application Note: LC-MS/MS Characterization of 1-(3,5-Dichloropyridin-4-yl)ethanol
Abstract This application note details a robust LC-MS/MS protocol for the characterization of 1-(3,5-Dichloropyridin-4-yl)ethanol (DCP-EtOH), a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust LC-MS/MS protocol for the characterization of 1-(3,5-Dichloropyridin-4-yl)ethanol (DCP-EtOH), a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast .[1] Accurate characterization of this compound is essential for reaction monitoring and impurity profiling in pharmaceutical development.[2] This guide provides a self-validating method using Electrospray Ionization (ESI) in positive mode, highlighting the specific isotopic signatures of the dichloro-moiety and the diagnostic fragmentation pathways essential for structural confirmation.[1]
Introduction
1-(3,5-Dichloropyridin-4-yl)ethanol (
, MW ~192.04 Da) serves as a precursor in the alkylation steps of Roflumilast synthesis.[1] Its structural integrity is defined by two key features: the electron-deficient 3,5-dichloropyridine core and the reactive secondary alcohol handle.[1]
In mass spectrometry, this compound presents unique challenges and opportunities:
Isotopic Pattern: The presence of two chlorine atoms creates a distinct spectral fingerprint (
, , ) that serves as an immediate confirmation of the dichloropyridine ring.[1]
Ionization Physics: The basic nitrogen of the pyridine ring allows for facile protonation (
), making ESI(+) the preferred ionization method over APCI or EI for high-throughput liquid chromatography workflows.[1]
Fragmentation Logic: Collision-Induced Dissociation (CID) triggers specific neutral losses (primarily
and acetaldehyde equivalents) that map directly to the hydroxyethyl side chain.[1]
Validation Check: If your spectrum shows a 3:1 ratio (single Cl) or 1:1 ratio (Br), the sample is incorrect.[1] The 9:6:1 pattern is non-negotiable for this structure.
Side Chain Cleavage (Loss of Acetaldehyde, -44 Da):
A rearrangement leads to the loss of the hydroxyethyl group as neutral acetaldehyde, leaving the protonated 3,5-dichloropyridine core.[1]
Ring Degradation (Loss of HCN/Cl):
At higher energies (>40 eV), the pyridine ring fragments, losing HCN (27 Da) or Chlorine radicals (35 Da), though these are less diagnostic than the side-chain losses.[1]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 1-(3,5-Dichloropyridin-4-yl)ethanol
Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(3,5-Dichloropyridin-4-yl)ethanol, a key inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(3,5-Dichloropyridin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and validated protocol for quality control and stability assessment. The described isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent selectivity and resolution of the main component from its potential degradation products. This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical attribute that directly impacts the safety and efficacy of the final drug product. 1-(3,5-Dichloropyridin-4-yl)ethanol is a substituted pyridyl alcohol of interest in medicinal chemistry. Its quality control necessitates a precise and accurate analytical method to quantify its purity and identify any process-related impurities or degradation products.
High-performance liquid chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and broad applicability.[1] This application note presents a stability-indicating HPLC method, which is crucial for demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradants that might form under various stress conditions.[2]
The development of this method was guided by the physicochemical properties of the analyte and foundational principles of chromatography. Given the polar nature of the ethanol substituent and the aromaticity of the dichloropyridine ring, a reversed-phase approach was selected as the most suitable separation mode.[3]
Method Development Rationale
The primary objective was to develop a method that is not only precise and accurate but also robust and capable of separating 1-(3,5-Dichloropyridin-4-yl)ethanol from potential impurities and degradation products.
Chromatographic Mode: Reversed-phase HPLC was chosen due to the compound's moderate polarity. In this mode, a non-polar stationary phase is used with a polar mobile phase.[3] The hydrophobic interactions between the analyte and the stationary phase, modulated by the organic content of the mobile phase, govern the retention.
Stationary Phase Selection: A C18 (octadecyl) bonded silica column was selected. This is a versatile and widely used stationary phase in reversed-phase chromatography, offering excellent retention and selectivity for a broad range of aromatic and moderately polar compounds.
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and an aqueous phosphate buffer. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is used to maintain a constant pH, which is critical for reproducible retention times of ionizable compounds.
Experimental Protocols
Instrumentation and Materials
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Data acquisition and processing software.
Analytical balance.
Volumetric flasks, pipettes, and other standard laboratory glassware.
A summary of the optimized HPLC parameters is provided in the table below.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
255 nm
Injection Volume
10 µL
Run Time
15 minutes
Preparation of Solutions
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
Mobile Phase: Mix acetonitrile and the phosphate buffer in a 50:50 (v/v) ratio. Filter and degas before use.
Diluent: Use the mobile phase as the diluent for all sample and standard preparations.
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-(3,5-Dichloropyridin-4-yl)ethanol reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 1-(3,5-Dichloropyridin-4-yl)ethanol sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Application Notes and Protocols for the Asymmetric Synthesis of (S)- and (R)-1-(3,5-Dichloropyridin-4-yl)ethanol
Abstract This comprehensive guide details robust and highly selective methodologies for the asymmetric synthesis of both (S)- and (R)-enantiomers of 1-(3,5-dichloropyridin-4-yl)ethanol. This chiral alcohol is a valuable...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details robust and highly selective methodologies for the asymmetric synthesis of both (S)- and (R)-enantiomers of 1-(3,5-dichloropyridin-4-yl)ethanol. This chiral alcohol is a valuable building block in medicinal chemistry and drug development, where stereochemistry is critical for pharmacological activity. We present two distinct and powerful strategies for accessing these enantiopure compounds: a chemo-catalytic approach using the Corey-Bakshi-Shibata (CBS) reduction, which offers predictable stereochemical control for producing either enantiomer, and a biocatalytic whole-cell reduction, which provides an environmentally benign route with typically excellent enantioselectivity. This document provides not only step-by-step protocols but also the underlying scientific principles, enabling researchers to confidently implement and adapt these methods.
Introduction: The Significance of Chiral Pyridyl Alcohols
Chirality is a fundamental principle in modern drug design, as the enantiomers of a therapeutic agent often exhibit vastly different efficacy, metabolic profiles, and toxicity.[1] Chiral secondary alcohols, particularly those bearing heterocyclic moieties like pyridine, are prevalent substructures in a wide array of active pharmaceutical ingredients (APIs). The compound 1-(3,5-dichloropyridin-4-yl)ethanol serves as a key chiral intermediate, where the stereocenter dictates the final three-dimensional architecture and, consequently, the biological function of the target molecule.
The primary challenge lies in controlling the stereochemical outcome of the synthesis. The most direct and efficient strategy is the asymmetric reduction of the prochiral ketone, 3,5-dichloro-4-acetylpyridine. This guide provides validated pathways to achieve this transformation with high enantiomeric excess (ee).
Synthesis of the Prochiral Precursor: 3,5-Dichloro-4-acetylpyridine
A reliable supply of the starting ketone is paramount. While not commercially available in all catalogs, 3,5-dichloro-4-acetylpyridine can be synthesized from 4-amino-3,5-dichloropyridine, a readily available starting material.[2] The synthesis proceeds via a diazotization reaction to form a diazonium salt, followed by a substitution reaction.
Workflow for Precursor Synthesis
Caption: Synthesis pathway for the prochiral ketone precursor.
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability, high enantioselectivity, and predictable stereochemical outcome in the reduction of prochiral ketones.[3][4] The method employs a chiral oxazaborolidine catalyst, which complexes with a borane reducing agent and the ketone substrate in a rigid, six-membered transition state.[5] This conformation forces the hydride transfer to occur from a specific face of the carbonyl, dictated by the chirality of the catalyst.
Causality of Stereoselection:
An (S)-CBS catalyst directs the hydride to the Re-face of the ketone, yielding the (R)-alcohol .
An (R)-CBS catalyst directs the hydride to the Si-face of the ketone, yielding the (S)-alcohol .
This predictable control makes the CBS reduction exceptionally valuable for accessing either desired enantiomer simply by selecting the appropriate catalyst.
Workflow for CBS Asymmetric Reduction
Caption: Experimental workflow for the CBS-mediated asymmetric reduction.
Protocol 1: Synthesis of (R)-1-(3,5-Dichloropyridin-4-yl)ethanol
Reagent
M.W.
Amount
Moles
Equivalents
3,5-Dichloro-4-acetylpyridine
190.02
1.90 g
10.0 mmol
1.0
(S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)
-
1.0 mL
1.0 mmol
0.1
Borane-THF complex (1M in THF)
-
12.0 mL
12.0 mmol
1.2
Anhydrous Tetrahydrofuran (THF)
-
~50 mL
-
-
Methanol
-
~10 mL
-
-
Step-by-Step Methodology:
Catalyst Preparation: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol). Dilute with anhydrous THF (10 mL).
Borane Complexation: Cool the flask to 0°C in an ice bath. Slowly add the borane-THF complex (12.0 mL, 12.0 mmol) via syringe over 10 minutes. Stir the solution at 0°C for 15 minutes.
Substrate Addition: Cool the reaction mixture to -20°C (acetonitrile/dry ice bath). In a separate flask, dissolve 3,5-dichloro-4-acetylpyridine (1.90 g, 10.0 mmol) in anhydrous THF (20 mL). Add this substrate solution dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed -15°C.
Reaction Monitoring: Stir the reaction at -20°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (10 mL) at -20°C. Allow the mixture to warm to room temperature.
Work-up: Remove the solvent under reduced pressure. To the residue, add 1M HCl (20 mL) and ethyl acetate (50 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
To synthesize the (S)-enantiomer, simply substitute the (S)-2-Methyl-CBS-oxazaborolidine with the (R)-2-Methyl-CBS-oxazaborolidine catalyst and follow the identical procedure.
Biocatalysis offers a "green" and highly selective alternative to traditional chemical methods.[6] Ketoreductases (KREDs), either as isolated enzymes or within whole microbial cells, can reduce ketones to chiral alcohols with exceptional enantioselectivity, often exceeding 99% ee.[7] Whole-cell systems are particularly advantageous as they contain the necessary enzymes and cofactors (like NAD(P)H), and the cells' own metabolism can be harnessed to regenerate these cofactors, typically by adding a simple sugar like glucose.
Causality of Stereoselection: The stereochemical outcome is governed by Prelog's rule, which depends on the specific ketoreductase enzyme used. Many yeast strains, such as Scheffersomyces stipitis or Candida maris, contain reductases that preferentially produce the (R)-alcohol from aryl-methyl ketones.[7][8] Screening of microbial strains may be necessary to find an enzyme that produces the desired (S)- or (R)-enantiomer with high selectivity.
Protocol 2: Biocatalytic Synthesis of (R)-1-(3,5-Dichloropyridin-4-yl)ethanol
Component
Concentration/Amount
Purpose
Scheffersomyces stipitis (e.g., ATCC 58785)
50 g/L (wet cell weight)
Biocatalyst source
3,5-Dichloro-4-acetylpyridine
5 g/L (100 mM)
Substrate
D-Glucose
50 g/L
Cofactor regeneration
Phosphate Buffer (100 mM, pH 7.0)
-
Maintain pH
Isopropanol (optional)
1-2% (v/v)
Co-solvent for substrate
Step-by-Step Methodology:
Cell Culture: Cultivate Scheffersomyces stipitis in a suitable growth medium (e.g., YPD broth) at 30°C with shaking until the late exponential phase. Harvest the cells by centrifugation and wash with phosphate buffer.
Reaction Setup: In a baffled flask, prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), D-glucose (50 g/L), and the harvested microbial cells (50 g/L wet weight).
Substrate Addition: Dissolve the 3,5-dichloro-4-acetylpyridine in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO and add it to the cell suspension to a final concentration of 5 g/L.
Biotransformation: Incubate the flask at 30°C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.
Reaction Monitoring: Periodically take samples, extract with ethyl acetate, and analyze by TLC or GC to monitor the conversion of the ketone to the alcohol. The reaction is typically complete within 24-48 hours.
Work-up: Once the reaction is complete, remove the cells by centrifugation. Saturate the supernatant with NaCl and extract with ethyl acetate (3 x 1 volume).
Purification & Analysis: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify by flash chromatography if necessary. Determine yield and enantiomeric excess by chiral HPLC.
Analytical Validation: Chiral HPLC
Confirming the stereochemical purity of the final product is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers.
Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Column Temp.
25°C
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 [9]
Summary and Outlook
This guide provides two distinct, reliable, and highly selective methods for the asymmetric synthesis of (S)- and (R)-1-(3,5-dichloropyridin-4-yl)ethanol.
Method
Key Advantages
Considerations
Typical ee
CBS Reduction
Predictable control of stereochemistry (S or R), well-established, scalable.
Requires strictly anhydrous conditions, cost of chiral catalyst.
>95%
Biocatalysis
Environmentally friendly ("green"), extremely high enantioselectivity, mild conditions.
Stereochemical outcome is enzyme-dependent (requires screening), longer reaction times.
>99%
The choice between the chemo-catalytic and biocatalytic route will depend on project-specific requirements, including the need for a specific enantiomer, scalability, cost considerations, and available laboratory equipment. Both protocols represent state-of-the-art approaches in modern asymmetric synthesis and provide a solid foundation for the production of this valuable chiral intermediate.
References
Miao, L., et al. (2019). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. Available at: [Link]
Cook, D. C., et al. (1998). Process development of the PDE IV inhibitor 3-(cyclopentyloxy)-N-(3,5-dichlorpyrid-4-yl)-4-methoxybenzamide. Organic Process Research & Development, 2(3), 157-168. Available at: [Link]
Huisman, G. W., et al. (2010). The Application of Ketoreductases for the Synthesis of Chiral Alcohols. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.
Phenomenex (n.d.). Chiral HPLC Separations Guide. Available at: [Link]
Nycomed GmbH (2009). Novel process for the preparation of Roflumilast. European Patent EP 1606261B1.
Phenomenex (n.d.). Chiral Columns Brochure. Available at: [Link]
Sun, Z., et al. (2017). HPLC analysis with chiral stationary phase. ResearchGate. Available at: [Link]
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]
A. S. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]
Matsuda, T., et al. (2009). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 73(4), 842-848.
N/A
NRO Chemistry (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]
Ni, Y., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Applied Biochemistry and Biotechnology, 183(3), 865-878.
N/A
Banks, M. R., et al. (1973). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 596-600.
N/A
N/A
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113576. Available at: [Link]
Grokipedia (n.d.). Corey-Itsuno reduction. Available at: [Link]
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(12), x231013. Available at: [Link]
Technical Support Center: Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to build a foundational knowledge for future success.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Grignard Reaction Route: Addition of Methylmagnesium Halide to 3,5-Dichloropyridine-4-carbaldehyde
Question 1: My Grignard reaction has a low yield of the desired 1-(3,5-Dichloropyridin-4-yl)ethanol, and I see a significant amount of unreacted 3,5-dichloropyridine-4-carbaldehyde. What are the likely causes?
Answer:
A low conversion of the starting aldehyde in a Grignard reaction is a common issue that can often be traced back to the quality and reactivity of the Grignard reagent itself, or to competing side reactions.
Potential Causes & Diagnosis:
Poor Quality of Grignard Reagent: The methylmagnesium halide (e.g., MeMgBr or MeMgCl) may have partially decomposed due to exposure to moisture or air. Grignard reagents are highly reactive and will be quenched by even trace amounts of water.[1]
Diagnosis: Titrate your Grignard reagent before use to determine its exact molarity. A simple method is titration against a known amount of I₂ or a protic acid with an indicator.
Enolization of the Aldehyde: The Grignard reagent can act as a strong base and deprotonate the aldehyde at the formyl position, forming a magnesium enolate. This enolate is unreactive towards further nucleophilic attack and will revert to the starting aldehyde upon aqueous workup.
Diagnosis: Carefully analyze your crude reaction mixture by ¹H NMR. The presence of a significant amount of starting aldehyde, even with the consumption of the Grignard reagent, points towards enolization.
Complexation with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate with the magnesium of the Grignard reagent. This can potentially reduce the nucleophilicity of the Grignard reagent and hinder its addition to the carbonyl group.
Troubleshooting & Preventative Measures:
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., THF, diethyl ether) and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
Use Freshly Prepared or High-Quality Grignard Reagent: If possible, prepare the Grignard reagent fresh for each reaction. If using a commercial solution, ensure it has been stored properly and titrate it before use.
Low-Temperature Addition: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This can favor the nucleophilic addition over enolization by reducing the activation energy for the desired reaction pathway.
Use of Additives: In some cases, the addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization, leading to higher yields of the desired alcohol.
Experimental Protocol: Grignard Reaction with 3,5-Dichloropyridine-4-carbaldehyde
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
Add a small crystal of iodine to initiate the reaction.
Slowly add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings. The reaction should start spontaneously, as indicated by a color change and gentle refluxing.
Once the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the reaction mixture to 0 °C.
Slowly add a solution of 3,5-dichloropyridine-4-carbaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Question 2: I have isolated my product, but I see an impurity with a mass corresponding to a dimer. What is this and how can I avoid it?
Answer:
This impurity is likely a Wurtz-type coupling product.
Potential Cause & Diagnosis:
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with unreacted alkyl halide. In the context of preparing methylmagnesium bromide, this would lead to the formation of ethane. A more relevant side reaction for product contamination is the homocoupling of the starting material if a Grignard is formed from a halo-aldehyde, which is not the case here. However, if your starting material was a brominated version of the product, this would be a significant issue. For the standard route, this is less of a product-contaminating side reaction and more of a yield-reducing one for the Grignard reagent itself.
Troubleshooting & Preventative Measures:
Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Control the Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can promote coupling reactions.
Reduction Route: Reduction of 4-Acetyl-3,5-dichloropyridine
Question 3: My reduction of 4-acetyl-3,5-dichloropyridine is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a common issue when using mild reducing agents like sodium borohydride (NaBH₄).
Potential Causes & Diagnosis:
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be insufficient to fully reduce the ketone.
Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.
Low Reaction Temperature or Short Reaction Time: The reaction may not have been allowed to proceed for long enough or at a high enough temperature to go to completion.
Troubleshooting & Preventative Measures:
Increase the Equivalents of Reducing Agent: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure the complete reduction of the ketone.
Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period at room temperature, or gently warm the reaction mixture if the reduction is sluggish.
Choice of Solvent: The reduction is typically carried out in an alcoholic solvent like methanol or ethanol. Ensure the starting material is fully dissolved.
Experimental Protocol: Reduction of 4-Acetyl-3,5-dichloropyridine with NaBH₄
Dissolve 4-acetyl-3,5-dichloropyridine (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
Quench the reaction by slowly adding water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.
Purify by column chromatography or recrystallization.[2]
Question 4: My mass spectrometry analysis shows peaks corresponding to the loss of one or both chlorine atoms. What is causing this dehalogenation?
Answer:
Reductive dehalogenation is a known side reaction, particularly with more reactive reducing agents or under catalytic hydrogenation conditions.
Potential Causes & Diagnosis:
Harsh Reducing Conditions: While NaBH₄ is generally chemoselective for carbonyls, prolonged reaction times, elevated temperatures, or the presence of certain additives can sometimes lead to the reduction of aryl halides.
Diagnosis: Use LC-MS to identify the masses of the monochlorinated and dechlorinated side products.
Use of a More Potent Reducing Agent: If a stronger reducing agent like lithium aluminum hydride (LiAlH₄) were used, dehalogenation would be a more significant concern.
Catalytic Hydrogenation: If catalytic hydrogenation (e.g., H₂/Pd-C) is used for the reduction, dehalogenation is a very common side reaction for aryl chlorides.[3]
Troubleshooting & Preventative Measures:
Use Mild Reducing Agents: Stick with NaBH₄ for the reduction of the ketone, as it is less likely to cause dehalogenation compared to other hydrides.
Control Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Avoid Catalytic Hydrogenation: If dehalogenation is a problem, avoid using catalytic hydrogenation as the reduction method.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol?
Both the Grignard and the reduction routes are viable. The choice often depends on the availability of starting materials. 3,5-dichloropyridine-4-carbaldehyde may be less readily available than 4-acetyl-3,5-dichloropyridine. The reduction route is often operationally simpler and avoids the need for strictly anhydrous conditions required for Grignard reactions.
Q2: How can I purify the final product?
Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method for purifying 1-(3,5-Dichloropyridin-4-yl)ethanol from unreacted starting materials and most side products. Recrystallization from a suitable solvent system can also be an effective purification technique, especially for larger quantities.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the product and starting materials?
Technical Support Center: Optimization of Reaction Conditions for 1-(3,5-Dichloropyridin-4-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(3,5-Dichloropyridin-4-yl)ethanol?
There are two principal and highly effective methods for synthesizing this target molecule:
Route A: Grignard Reaction. This approach involves the nucleophilic addition of a methyl group to the carbonyl of 3,5-dichloropyridine-4-carbaldehyde. The most common reagent for this is a methylmagnesium halide (e.g., MeMgBr or MeMgCl). This is a classic carbon-carbon bond-forming reaction.
Route B: Ketone Reduction. This route starts with 4-acetyl-3,5-dichloropyridine, which is then reduced to the desired secondary alcohol. This is a well-established transformation typically achieved with hydride-based reducing agents like sodium borohydride (NaBH₄).
Q2: Which synthetic route is generally preferred and why?
The choice of route depends heavily on the availability of starting materials and the scale of the reaction.
The Grignard Route is often favored in a discovery or medicinal chemistry setting if the aldehyde precursor is readily available. It is an excellent and convergent method for building molecular complexity. However, Grignard reactions are notoriously sensitive to moisture and require strictly anhydrous conditions, making them technically demanding.[1][2]
The Reduction Route is frequently preferred for process development and larger-scale synthesis due to its operational simplicity. The reaction is typically less sensitive to trace amounts of water, the reagents are often cheaper and safer to handle in bulk, and the workup is generally more straightforward.
The following table provides a comparative overview:
Feature
Route A: Grignard Reaction
Route B: Ketone Reduction
Starting Material
3,5-Dichloropyridine-4-carbaldehyde
4-Acetyl-3,5-dichloropyridine
Key Reagent
Methylmagnesium Halide (e.g., MeMgBr)
Sodium Borohydride (NaBH₄)
Pros
Powerful C-C bond formation
Operationally simple, less moisture-sensitive, high yields
Cons
Requires strictly anhydrous conditions, potential for side reactions
Relies on availability of the ketone starting material
Ideal Use Case
Small-scale synthesis, analogue generation
Process chemistry, large-scale production
Q3: What are the critical safety considerations for these reactions?
Both routes require adherence to standard laboratory safety protocols, but each has specific hazards:
Grignard Reagents: These are highly reactive and pyrophoric, especially in concentrated forms. They react violently with water and other protic sources. The common solvent, tetrahydrofuran (THF), can form explosive peroxides upon storage and exposure to air.[3] Always use anhydrous solvents, perform the reaction under an inert atmosphere (Nitrogen or Argon), and quench the reaction carefully by slowly adding the reaction mixture to the quenching solution (not the other way around).
Sodium Borohydride: While less hazardous than Grignard reagents, NaBH₄ reacts with acidic solutions to release flammable hydrogen gas. The reaction should be performed in a well-ventilated fume hood, and the quenching step must be done cautiously, typically at a reduced temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Route A: Grignard Addition to 3,5-Dichloropyridine-4-carbaldehyde
The success of a Grignard reaction hinges on meticulous preparation and the exclusion of water.[2][4]
Problem 1: The Grignard reaction fails to initiate.
Symptoms: No exotherm is observed after adding a small amount of the aldehyde, the magnesium turnings remain shiny, and the solution does not become cloudy or colored.
Causality & Diagnosis: The primary culprit is almost always an inhibiting layer of magnesium oxide on the metal surface or the presence of moisture, which immediately quenches any Grignard reagent that forms.[5]
Solutions:
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under a stream of inert gas.[1][6] Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent or taken from a solvent purification system.
Activate the Magnesium: The passive MgO layer must be disrupted. Several methods are effective:
Iodine Activation: Add a single crystal of iodine to the flask with the magnesium. The iodine etches the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine should fade as the reaction initiates.[5]
Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.
Mechanical Activation: Vigorously stir the magnesium turnings without solvent under an inert atmosphere for several hours to physically break the oxide layer.[1]
Problem 2: Low yield of 1-(3,5-Dichloropyridin-4-yl)ethanol.
Symptoms: After workup and purification, the isolated product mass is significantly lower than theoretically expected.
Causality & Diagnosis: This can result from incomplete reaction, degradation of the Grignard reagent, or competing side reactions. The electron-deficient nature of the pyridine ring can also influence reactivity.
Solutions:
Maintain Low Temperature: The addition of the aldehyde to the Grignard reagent should be performed at a low temperature (e.g., 0°C or below). This minimizes side reactions and helps control the exotherm. Some Grignard additions to heterocyclic systems show improved yields at lower temperatures.[7]
Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent. This maintains a low concentration of the aldehyde, favoring the desired 1,2-addition over potential side reactions like enolization.
Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of nitrogen or argon from start to finish to prevent atmospheric moisture from quenching the reagent.
Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide without being strongly acidic, which could cause degradation of the product.
Problem 3: Formation of significant impurities, particularly a dimeric pinacol-like byproduct.
Symptoms: TLC or LC-MS analysis shows a major byproduct in addition to the desired product and unreacted starting material.
Causality & Diagnosis: A common side reaction is the formation of a pinacol-type dimer, which arises from a single-electron transfer (SET) mechanism from the magnesium surface to the aldehyde. This is more prevalent with sterically hindered or electron-poor aldehydes.
Solutions:
Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its formation. Letting it sit can lead to decomposition and an increase in side reactions.
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides and for stabilizing the reagent, which can sometimes suppress side reactions.[3]
Consider a "Turbo-Grignard": The use of lithium chloride (LiCl) can break up the aggregated clusters of the Grignard reagent, increasing its reactivity and often leading to cleaner reactions with higher yields.
Route B: Reduction of 4-Acetyl-3,5-dichloropyridine
This reaction is generally robust, but optimization is still key for achieving high purity and yield.
Problem 1: Incomplete reaction or sluggish conversion.
Symptoms: TLC analysis shows a significant amount of starting material remaining even after extended reaction times.
Causality & Diagnosis: The reducing agent may have lost its activity, or there may be an insufficient molar equivalent of the reagent.
Solutions:
Use Fresh Reducing Agent: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent.
Check Stoichiometry: While NaBH₄ provides four hydride equivalents, it is common to use a slight excess (1.1 to 1.5 equivalents of the borohydride molecule) to ensure complete conversion.
Solvent Selection: The reduction is typically performed in an alcohol solvent like methanol or ethanol at 0°C to room temperature. The choice of solvent can affect the reaction rate.
Problem 2: Difficult product isolation due to emulsions during workup.
Symptoms: During the aqueous workup and extraction with an organic solvent, a persistent emulsion forms at the interface, making separation difficult and leading to product loss.
Causality & Diagnosis: The formation of borate salts during the workup can lead to emulsions.
Solutions:
Acidic Quench: After the reaction is complete, carefully quench it at 0°C with a dilute acid (e.g., 1 M HCl) until the solution is acidic. This neutralizes any remaining reducing agent and helps break down the borate complexes. Be cautious, as this will evolve hydrogen gas.
Brine Wash: After extraction, wash the combined organic layers with a saturated solution of sodium chloride (brine). This helps to break emulsions by increasing the ionic strength of the aqueous phase.
Experimental Workflow Visualization
The following diagram illustrates the general workflow and key decision points for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol.
Caption: General workflow for the two primary synthetic routes to the target alcohol.
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive flow of nitrogen.
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
Grignard Formation: In the dropping funnel, prepare a solution of methyl iodide (1.1 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
Addition of Aldehyde: Cool the Grignard solution to 0°C using an ice bath. Prepare a solution of 3,5-dichloropyridine-4-carbaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5°C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction mixture back to 0°C and carefully pour it into a beaker containing a stirred, cold, saturated aqueous solution of NH₄Cl.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Ketone Reduction
Materials:
4-Acetyl-3,5-dichloropyridine
Sodium borohydride (NaBH₄)
Methanol
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetyl-3,5-dichloropyridine (1.0 eq.) in methanol.
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10°C.
Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.
Workup: Cool the reaction mixture to 0°C and slowly add deionized water to quench any excess NaBH₄. Carefully add 1 M HCl dropwise until the pH is ~5-6 to decompose the borate salts (Caution: Hydrogen gas evolution).
Extraction: Remove most of the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis problems.
Technical Support Center: A Guide to the Purification of 1-(3,5-Dichloropyridin-4-yl)ethanol
Welcome to our dedicated technical support guide for the purification of 1-(3,5-Dichloropyridin-4-yl)ethanol. This resource is tailored for researchers, scientists, and professionals in drug development who require high-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for the purification of 1-(3,5-Dichloropyridin-4-yl)ethanol. This resource is tailored for researchers, scientists, and professionals in drug development who require high-purity intermediates for their synthetic endeavors. The protocols and troubleshooting advice herein are grounded in established chemical principles and best practices for the purification of pyridine derivatives.
The Critical Role of Purity in Synthesis
1-(3,5-Dichloropyridin-4-yl)ethanol is a valuable building block in medicinal chemistry. The success of subsequent complex synthetic steps is highly dependent on the purity of this starting material. Impurities can lead to unpredictable reaction outcomes, the formation of complex side-products, and diminished yields, ultimately impacting project timelines and resource allocation. This guide provides a systematic approach to identifying and removing common impurities.
Anticipating the Impurity Profile
The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol, often involving the reduction of 4-acetyl-3,5-dichloropyridine or a Grignard reaction with a suitable aldehyde, can introduce several types of impurities. A proactive understanding of these potential contaminants is the first step toward effective purification.
May be detrimental to sensitive catalysts and can affect crystal formation.
Core Purification Methodologies
The choice of purification strategy is dictated by the nature and quantity of the impurities, as well as the scale of the synthesis. Below, we detail the two most effective methods for purifying 1-(3,5-Dichloropyridin-4-yl)ethanol.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The underlying principle is the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.
Step-by-Step Recrystallization Protocol:
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. For pyridyl alcohols, suitable solvents and solvent pairs include ethanol, isopropanol, or mixtures like ethanol/water and toluene/hexane.
Dissolution: In an appropriately sized flask, add the crude 1-(3,5-Dichloropyridin-4-yl)ethanol and the selected solvent. Heat the mixture to the solvent's boiling point while stirring to ensure complete dissolution. Use the minimum amount of hot solvent necessary.
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution should then be filtered while hot to remove the charcoal.
Hot Filtration: If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: A troubleshooting decision tree for common column chromatography problems.
References
Title: Synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction
Source: ResearchGate
URL: [Link]
Title: Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)
Title: Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines
Source: MDPI
URL: [Link]
Title: EXPERIMENTAL SUPPORTING INFORMATION
Source: The Royal Society of Chemistry
URL: [Link]
Title: NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST
Source: European Patent Office
URL: [Link]
Title: Synthesis of (R)-1-(4-pyridyl)ethanol
Source: PrepChem.com
URL: [Link]
Title: Purification method of pyridine and pyridine derivatives
Source: Google Patents
URL
Title: Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing
Source: PMC - NIH
URL: [Link]
Title: Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines
Source: PMC
URL: [Link]
Title: The mixture is stirred at room temperature for 10 min and then is cooled in an - ice-salt bath
Source: Organic Syntheses Procedure
URL: [Link]
Title: Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Synthesis of functionalized pyridinium salts bearing a free amino group
Source: ResearchGate
URL: [Link]
Technical Support Center: Catalyst Optimization for 1-(3,5-Dichloropyridin-4-yl)ethanol
Executive Summary: The Steric-Electronic Conflict Synthesizing 1-(3,5-Dichloropyridin-4-yl)ethanol presents a classic "perfect storm" of process chemistry challenges. You are attempting to reduce a ketone that is: Steric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric-Electronic Conflict
Synthesizing 1-(3,5-Dichloropyridin-4-yl)ethanol presents a classic "perfect storm" of process chemistry challenges. You are attempting to reduce a ketone that is:
Sterically Congested: Flanked by two bulky chlorine atoms at the 3- and 5-positions.[1]
Electronically Deactivated: The pyridine ring is electron-deficient, but the nitrogen atom is a potent catalyst poison (Lewis base).
Chemically Fragile: The C-Cl bonds are highly susceptible to hydrogenolysis (hydrodechlorination) under standard hydrogenation conditions.[1]
This guide moves beyond generic advice to provide a self-validating selection strategy for Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis , the two most viable routes for this transformation.
Part 1: Catalyst Selection Decision Matrix
Do not default to Palladium on Carbon (Pd/C). For this specific substrate, Pd/C will strip the chlorine atoms before reducing the ketone, yielding the des-chloro impurity. Use the following logic flow to select your catalyst system.
Figure 1: Decision matrix for selecting the optimal reduction pathway based on chirality requirements and scale.
Standard hydrogenation (H₂ gas + Metal) requires the substrate to bind to the metal surface. The 3,5-dichloro substituents physically block this binding (steric hindrance), and if binding occurs, the C-Cl bonds are activated and cleaved. ATH avoids this by transferring a hydride from a donor (Formic Acid/TEA) directly to the carbonyl carbon without requiring the substrate to bind intimately to the metal center.
Troubleshooting Guide: Ru-TsDPEN System
Symptom
Root Cause
Corrective Action
Reaction Stalls < 50% Conversion
Catalyst Poisoning: The pyridine nitrogen binds to the Ruthenium center, displacing the active diamine ligand.[1]
Buffer the System: Ensure the Formic Acid:Triethylamine ratio is 5:2 . The excess acid protonates the pyridine nitrogen, preventing it from coordinating to the Ru catalyst.
Low Enantiomeric Excess (ee)
Reversible Reaction: Using Isopropanol (IPA) as the hydrogen donor makes the reaction reversible (thermodynamic control).[1]
Switch Donor: Use Formic Acid/TEA azeotrope. This releases CO₂ gas, driving the equilibrium irreversibly forward (Kinetic Resolution).
Dechlorination Observed
Temperature Too High: Even ATH can activate C-Cl bonds above 60°C.
Cool Down: Run the reaction at 25°C - 30°C .[1] The reaction may take longer (24h), but chemoselectivity will be preserved.
"Black Particles" in Solution
Catalyst Decomposition: Ru is crashing out as Ru(0) nanoparticles.
Degas Solvents: Ruthenium hydrides are air-sensitive.[1] Sparge all solvents with Argon for 20 mins before addition.
Module B: Biocatalysis (Ketoreductases - KREDs)
Recommended Approach: Screen Codexis or equivalent KRED panels.[1]
Enzymes possess "chiral pockets" that can accommodate the bulky 3,5-dichloro groups while strictly excluding the "wrong" face of the ketone. This is the industry standard for Phase II/III manufacturing due to the elimination of heavy metals.
Key Protocol Note: Cofactor Recycling
KREDs require NADPH/NADH. You cannot use stoichiometric cofactor (too expensive).[1] You must use a recycling system:
Benefit: GDH converts Glucose to Gluconolactone, regenerating NADPH for the KRED.
Part 3: Validated Experimental Protocol
Protocol: Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol via ATH
Note: This protocol uses the Formic Acid/TEA system to prevent catalyst poisoning.
Inerting: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.
Charging: Add the ketone substrate (10.0 g) and degassed DCM (30 mL). Stir until fully dissolved.
Catalyst Addition: Add the Ru-catalyst (335 mg) in one portion. The solution should turn deep red/orange.
Initiation: Add the Formic Acid/TEA mixture (20 mL) dropwise via syringe over 5 minutes. Caution: Mild exotherm and CO₂ evolution.
Reaction: Stir vigorously at 28°C for 24 hours. Monitor by HPLC (C18 column) or TLC (20% EtOAc/Hexane).[1]
Checkpoint: If conversion < 90% at 24h, add 0.2 mol% additional catalyst. Do not increase temperature.
Quench: Pour reaction mixture into water (100 mL). Extract with DCM (3 x 50 mL).
Purification: Wash combined organics with Sat. NaHCO₃ (remove residual formic acid) and Brine. Dry over Na₂SO₄. Evaporate solvent.[2]
Result: Expect >95% Yield, >96% ee. The product is a white crystalline solid.
Part 4: Mechanistic Visualization
Understanding why the catalyst works is crucial for troubleshooting. The diagram below illustrates the "Outer Sphere" mechanism where the chlorine atoms do not interfere with the reaction center.
Figure 2: The Noyori Outer-Sphere Mechanism.[1] Note that the Ruthenium metal never bonds directly to the pyridine carbon or nitrogen during the transfer, preventing steric clash with the 3,5-dichloro groups.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5] Accounts of Chemical Research, 30(2), 97–102.
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[3] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][4][6] Journal of the American Chemical Society, 118(10), 2521–2522.
Wang, C., Wu, X., & Xiao, J. (2008). Asymmetric transfer hydrogenation of 1-aryl-1-alkanones catalyzed by a tethered Ru(II) complex.[1][6][7] Chemistry – An Asian Journal, 3(10), 1750-1759.[1] (Demonstrates efficacy on hindered aryl ketones).[1][5]
Codexis Inc. (2024). Ketoreductase (KRED) Screening Kits for Pharmaceutical Intermediates.
Technical Support Center: Crystallization Strategies for 1-(3,5-Dichloropyridin-4-yl)ethanol
Case ID: #PYR-35DC-OH-CRYST Subject: Overcoming Poor Crystallinity, Oiling Out, and Amorphous Phase Traps Status: Active Support Guide Executive Summary You are likely encountering difficulties crystallizing 1-(3,5-Dichl...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #PYR-35DC-OH-CRYST
Subject: Overcoming Poor Crystallinity, Oiling Out, and Amorphous Phase Traps
Status: Active Support Guide
Executive Summary
You are likely encountering difficulties crystallizing 1-(3,5-Dichloropyridin-4-yl)ethanol due to a combination of low melting point , conformational flexibility of the ethyl-alcohol side chain, and the electron-deficient nature of the 3,5-dichloropyridine ring.
This molecule sits in a "crystallization dead zone":
Steric Bulk: The 3,5-dichloro substituents twist the ring out of planarity with the side chain, inhibiting efficient
- stacking.
Weak Basicity: The electron-withdrawing chlorines significantly lower the pKa of the pyridine nitrogen (estimated pKa < 2.0), making standard salt formation with weak acids ineffective.
Chirality: If you are working with the racemate, the entropic penalty of organizing two enantiomers into a lattice often leads to "oiling out" rather than nucleation.
This guide provides three tiered workflows to force this molecule into a solid state.
Module 1: Solvent Engineering & Thermodynamics
Use this module if you have a gum or oil and need a manipulatable solid without chemical modification.
The "Oiling Out" Protocol
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound becomes supersaturated but the energy barrier to form a crystal nucleus is higher than the barrier to form an amorphous oil droplet.
The Fix: Ternary Solvent Cycling
Do not use simple binary systems (e.g., EtOAc/Hexane). You need a "Bridge Solvent" to manage the transition.
Component
Role
Recommended Solvents
Solvent A (Good)
Dissolves the compound fully.
Isopropyl Acetate (IPAc) or Toluene
Solvent B (Bridge)
Miscible with A & C; increases viscosity.
2-Butanol or tert-Amyl Alcohol
Solvent C (Anti)
Forces precipitation.
Heptane or Methylcyclohexane
Step-by-Step Protocol:
Dissolve 1g of crude oil in 3 mL of Solvent A at 45°C.
Add 0.5 mL of Solvent B . (This prevents rapid crash-out).
Add Solvent C dropwise until a faint turbidity persists (the "Cloud Point").
Crucial Step: If it oils out immediately, reheat to clear the solution, then cool extremely slowly (1°C/hour) to room temperature with vigorous stirring.
Seeding: If available, add seed crystals at 5°C above the cloud point. If no seeds exist, scratch the glass surface with a glass rod to create nucleation sites.
Technical Insight: The "Bridge Solvent" (2-Butanol) associates with the hydroxyl group of your molecule, creating a transient solvate that is more rigid than the free alcohol, lowering the entropic barrier to nucleation.
Module 2: The "Nuclear Option" (Derivatization)
Use this module if Module 1 fails or if you need high purity (HPLC >99%) and are willing to add a synthetic step.
Since the alcohol itself has high rotational freedom, we can "lock" it by attaching a rigid, crystallizable handle.
Recommended Derivative: p-Nitrobenzoate Ester
The p-nitrobenzoate group is planar and highly crystalline (the "crystallization anchor").
Workflow Diagram:
Caption: Strategy to overcome poor crystallinity via temporary esterification.
Protocol:
React crude alcohol with 1.1 eq p-nitrobenzoyl chloride and 1.5 eq Pyridine in DCM.
Workup: Wash with NaHCO3.
Crystallize the Ester: The resulting ester typically melts >80°C and crystallizes easily from Ethanol/Water.
Hydrolysis: Saponify with LiOH in THF/Water. The purified alcohol often crystallizes spontaneously upon isolation because impurities that inhibited nucleation are removed.
Module 3: Co-Crystal & Salt Screening
Use this module if you cannot chemically modify the substrate.
The Challenge: The 3,5-dichloropyridine nitrogen is too weakly basic for standard HCl salts (which will likely form hygroscopic gums). You must use strong sulfonic acids or co-crystal formers .
Screening Matrix:
Counter-ion / Co-former
Type
Rationale
Methanesulfonic Acid (MsOH)
Salt
Strong acid (pKa -1.9) ensures protonation. Forms stable lattices.
1,5-Naphthalenedisulfonic acid
Salt
Large, rigid counter-ion. Excellent for "freezing" flexible molecules.
Saccharin
Co-crystal
Interacts with the OH group and Pyridine N via H-bonding, not proton transfer.
Resorcinol
Co-crystal
Electron-rich aromatic ring interacts with electron-deficient dichloropyridine ring (- stacking).
Experimental Setup:
Method: Liquid-Assisted Grinding (LAG).
Protocol: Place 50mg of substrate and 1.0 eq of co-former in a ball mill jar. Add 10
L of Nitromethane. Grind for 20 mins at 25Hz. Analyze by XRPD.
Troubleshooting Decision Tree
Caption: Decision matrix for selecting the appropriate crystallization intervention.
Frequently Asked Questions (FAQs)
Q1: I obtained a solid, but it melts into an oil at room temperature (25°C). Is this normal?A: Yes. The racemic form of 1-(3,5-Dichloropyridin-4-yl)ethanol likely has a melting point near ambient temperature.
Fix: Store the material at -20°C. If you need a room-temperature solid, you must separate the enantiomers (the pure enantiomer will have a higher MP) or form a salt (e.g., the Mesylate salt).
Q2: Can I use HCl to make a salt?A: We advise against it. Due to the electron-withdrawing chlorines, the pyridinium HCl salt is prone to dissociation (loss of HCl gas) and hygroscopicity. Use Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH) instead.
Q3: Is this the same intermediate used for Crizotinib?A: No. The Crizotinib intermediate is 1-(2,6-dichloro-3-fluorophenyl)ethanol .[1][2][3] You are working with the pyridine analog.[4][5][6] While structurally similar, the pyridine nitrogen changes the hydrogen bonding landscape significantly, making your compound harder to crystallize than the phenyl analog.
References
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization).
Pfizer Inc. (2011). Process Development and Scale-up of Crizotinib. Organic Process Research & Development, 15(1), 228–236. (Provides context on handling similar halogenated ethanol intermediates).
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Strategies for salt selection and overcoming poor physical properties).
Newman, A. (2015). Cooling the Melt: Crystallization of Pharmaceutical Compounds. (General principles for oiling-out phenomena).
Technical Support Center: Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol
Welcome to the technical support guide for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the identification of potential byproducts, providing troubleshooting advice and robust analytical protocols to ensure the purity and integrity of your target molecule.
This section addresses specific experimental issues in a question-and-answer format, providing insights into the likely identity and origin of common impurities.
Q1: My reaction work-up is complete, but my yield is lower than expected, and the crude NMR/GC-MS shows a significant amount of unreacted starting material. What went wrong?
A1: The presence of significant unreacted starting material typically points to one of two primary issues depending on your synthetic route: incomplete reduction or failed organometallic addition.
For Ketone Reduction Routes (e.g., using NaBH₄): If you observe the starting ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, the reducing agent was likely insufficient or deactivated. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are sensitive to moisture.[1][2] Ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, the stoichiometry of the hydride reagent should be carefully checked; an excess is often required to drive the reaction to completion.[1]
For Grignard/Organolithium Routes: If you are using a Grignard or organolithium reagent to add a methyl group to an aldehyde, or adding an acetyl group via an alternative organometallic route, the presence of the initial pyridine derivative indicates a failure in the addition step. Organometallic reagents are extremely strong bases and will be quenched by any protic source, including water or alcohols in the solvent or on the glassware.[2] This protonation will destroy the nucleophilic reagent, preventing it from reacting with the electrophile and leading to recovery of the starting material.
Q2: I'm observing a peak in my mass spectrometry data corresponding to a mass of 173.99 g/mol (M-18 relative to the product). What is this impurity?
A2: A mass loss of 18 Da (the mass of water) from the parent alcohol product is a classic indicator of a dehydration byproduct . In this case, the likely structure is 3,5-dichloro-4-vinylpyridine .
Causality: This byproduct forms when the hydroxyl group of the target alcohol is eliminated. This process is often catalyzed by acidic conditions (e.g., during an acidic aqueous work-up) or elevated temperatures, particularly during distillation for purification.[3][4] The benzylic-like position of the alcohol on the pyridine ring makes it particularly susceptible to elimination to form a conjugated system.
Preventative Measures: To minimize its formation, avoid excessive heat and prolonged exposure to acidic environments. If an acidic wash is necessary, perform it quickly and at low temperatures. Purification via column chromatography at room temperature is often preferable to distillation if this byproduct is a major issue.[4]
Q3: My crude product has a yellowish tint, and I've identified a high-molecular-weight impurity via LC-MS. My synthesis involved the formation of a Grignard reagent from a halogenated pyridine. What could this be?
A3: A common side reaction in the formation of Grignard reagents is homocoupling , which would lead to a bipyridyl byproduct. For example, if you attempted to form a Grignard reagent from 4-bromo-3,5-dichloropyridine, a Wurtz-type coupling reaction can occur, resulting in the formation of 3,3',5,5'-tetrachloro-4,4'-bipyridine.
Mechanism: This side reaction is favored at higher temperatures and with high concentrations of the initial alkyl or aryl halide.[5] It involves the reaction of the Grignard reagent with a molecule of unreacted halide.
Identification & Mitigation: These coupled products are typically less polar than the desired alcohol and will have a distinct mass spectrum signature. To reduce their formation, ensure the Grignard reagent is formed at a low temperature and then added slowly to the solution of the electrophile, rather than the other way around. This keeps the concentration of the Grignard reagent low at any given time.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(3,5-Dichloropyridin-4-yl)ethanol and their associated byproduct profiles?
A1: There are two main strategies, each with a characteristic set of potential impurities:
Reduction of 1-(3,5-dichloropyridin-4-yl)ethanone: This involves reducing the corresponding ketone with a hydride agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][6]
Common Byproducts: Unreacted ketone, the dehydration product (3,5-dichloro-4-vinylpyridine), and borate esters (from NaBH₄) that must be hydrolyzed during workup.
Nucleophilic Addition to a Carbonyl: This typically involves the reaction of an organometallic reagent with an appropriate electrophile. For example, reacting 3,5-dichloro-4-lithiopyridine with acetaldehyde.
Common Byproducts: Quenched organometallic reagent (3,5-dichloropyridine), homocoupled bipyridyl species, and products from the reaction of the organometallic reagent with ambient CO₂ to form a carboxylic acid.
Q2: Which analytical methods are most effective for identifying these byproducts?
A2: A combination of techniques is ideal for unambiguous identification:
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds like the starting materials, the final product, and the dehydration byproduct.[7] The mass fragmentation patterns are crucial for structural elucidation.
High-Performance Liquid Chromatography (HPLC) with UV and MS detection: HPLC-MS is highly versatile and can analyze less volatile and thermally sensitive byproducts, such as homocoupled dimers.[7] A UV detector can quantify species with a chromophore, while the mass spectrometer provides mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of both the final product and any isolated impurities. It can provide definitive information about the connectivity of atoms.
Q3: How can I proactively minimize byproduct formation during the synthesis?
A3: Rigorous control of reaction conditions is paramount.
Maintain an Inert Atmosphere: For any reaction involving organometallic reagents or powerful hydrides, use dry solvents and glassware, and maintain a positive pressure of an inert gas like argon or nitrogen to exclude moisture and oxygen.[2]
Control Temperature: Many side reactions, such as homocoupling and elimination, are accelerated by heat.[3][5] Perform reactions at the lowest effective temperature and use controlled, slow addition of reagents to manage exothermic events.
Purify Starting Materials: Ensure the purity of your starting materials. Impurities in the initial ketone or pyridine derivative can carry through or cause unforeseen side reactions.
Strategic Work-up: Quench reactions at low temperatures and be mindful of the pH of your aqueous washes to prevent acid-catalyzed byproduct formation.
Summary of Potential Byproducts
Byproduct Name
Molecular Formula
Molecular Weight ( g/mol )
Potential Origin
Key Analytical Signature
1-(3,5-Dichloropyridin-4-yl)ethanone
C₇H₅Cl₂NO
190.03
Incomplete reduction of the ketone starting material.
Distinct carbonyl peak in IR (~1690-1710 cm⁻¹); GC-MS peak with M⁺ at m/z 190/192.
3,5-Dichloropyridine
C₅H₃Cl₂N
147.99
Quenching of a 4-pyridyl organometallic intermediate.
GC-MS peak with M⁺ at m/z 148/150.
3,5-Dichloro-4-vinylpyridine
C₇H₅Cl₂N
174.03
Dehydration of the target alcohol product.
GC-MS peak with M⁺ at m/z 174/176 (M-18 from product).
3,3',5,5'-Tetrachloro-4,4'-bipyridine
C₁₀H₄Cl₄N₂
293.97
Homocoupling of a 4-pyridyl Grignard/organolithium reagent.
High MW peak in LC-MS; complex aromatic region in ¹H NMR.
Experimental Protocol: GC-MS Analysis of Crude Reaction Mixture
This protocol outlines a standard method for the qualitative and semi-quantitative analysis of the crude reaction mixture for 1-(3,5-Dichloropyridin-4-yl)ethanol and related byproducts.
1. Sample Preparation:
a. Quench a small aliquot (~50 µL) of the crude reaction mixture in 1 mL of ethyl acetate.
b. Add 1 mL of deionized water and vortex thoroughly.
c. Allow the layers to separate. Carefully transfer the top organic layer to a clean vial.
d. Dry the organic layer over anhydrous sodium sulfate.
e. Filter the dried solution through a 0.22 µm syringe filter into a GC vial.
f. Dilute the sample 1:100 with ethyl acetate for analysis.
2. GC-MS Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL.
Split Ratio: 50:1.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: Hold at 280 °C for 5 minutes.
MSD Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: 40-450 m/z.
3. Data Analysis:
a. Integrate all peaks in the total ion chromatogram (TIC).
b. Identify the peak for the main product, 1-(3,5-Dichloropyridin-4-yl)ethanol, based on its expected retention time and mass spectrum (M⁺ at m/z 192/194 with characteristic chlorine isotope pattern).
c. Analyze the mass spectra of other significant peaks to identify potential byproducts based on the table above and fragmentation patterns.
Visualization of Synthetic Pathways and Byproduct Formation
The following diagram illustrates the two primary synthetic routes and the points at which key byproducts can emerge.
Caption: Synthetic routes to 1-(3,5-Dichloropyridin-4-yl)ethanol and major byproduct pathways.
References
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]8]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]]
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]6]
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]5]
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]3]
Andersson, H., Almqvist, F., & Olsson, R. (2007). Scope and Limitations of the Reaction between Pyridine N-Oxides and Grignard Reagents: A New Protocol for the Synthesis of 2-Substituted Pyridines. Organic & Biomolecular Chemistry, 5(11), 1335-1337.[8][9][10]
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]7]
Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]1]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]4]
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]2]
Comparing the reactivity of 1-(3,5-Dichloropyridin-4-yl)ethanol with other pyridyl alcohols
This guide provides an in-depth technical comparison of 1-(3,5-Dichloropyridin-4-yl)ethanol against its non-chlorinated and regio-isomeric counterparts.[1] It focuses on the unique "Steric-Electronic Paradox" introduced...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 1-(3,5-Dichloropyridin-4-yl)ethanol against its non-chlorinated and regio-isomeric counterparts.[1] It focuses on the unique "Steric-Electronic Paradox" introduced by the 3,5-dichloro substitution pattern and its implications for medicinal chemistry, particularly in the synthesis of c-Met and ALK kinase inhibitors (analogous to Crizotinib intermediates).[1]
[1]
Executive Summary
1-(3,5-Dichloropyridin-4-yl)ethanol represents a specialized building block where reactivity is governed by two opposing forces:
Electronic Activation: The electron-deficient pyridine ring (exacerbated by two chlorine atoms) increases the acidity of the benzylic proton and the alcohol, theoretically facilitating deprotonation.
Steric Deactivation: The chlorine atoms at positions 3 and 5 create a "steric roof" over the 4-position, significantly retarding nucleophilic attack and bulky reagent access compared to 1-(Pyridin-4-yl)ethanol .[1]
This guide compares this molecule against 1-(Pyridin-4-yl)ethanol (baseline) and 1-(2,6-Dichlorophenyl)ethanol (isostere), providing experimental data and protocols for overcoming its inherent kinetic barriers.[1]
Part 1: Electronic & Steric Landscape
The Electronic Cliff (pKa Comparison)
The introduction of chlorine atoms at the 3 and 5 positions drastically alters the basicity of the pyridine nitrogen and the acidity of the alcohol.
Feature
1-(Pyridin-4-yl)ethanol
1-(3,5-Dichloropyridin-4-yl)ethanol
Consequence
Pyridine pKa (MH+)
~5.2
~0.32 (Predicted)
The 3,5-Cl analog is essentially non-basic .[1] It will not protonate under standard Mitsunobu conditions, preventing side reactions with azodicarboxylates.
Ring Electronics
Electron Poor
Highly Electron Deficient
The ring is deactivated towards electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution (SNAr) if a leaving group were present at C4.
Alcohol Acidity
Standard 2° Alcohol
Enhanced Acidity
The electron-withdrawing nature stabilizes the alkoxide, making it a better nucleophile once deprotonated, but harder to activate as a leaving group (carbocation destabilization).
The Steric "Roof" Effect
In 1-(Pyridin-4-yl)ethanol, the ethyl group has free rotation.[1] In the 3,5-dichloro analog, the chlorine atoms (Van der Waals radius ~1.75 Å) clash with the methyl group of the ethanol side chain.
Impact: This locks the molecule into preferred conformations, reducing the entropy of activation for reactions but creating a massive barrier for the approach of bulky electrophiles (e.g., Trityl groups, large Silyl ethers).
Part 2: Reactivity Case Studies
Nucleophilic Substitution (The Mitsunobu Challenge)
The primary application of this scaffold in drug discovery is coupling with pyrazoles (e.g., in kinase inhibitor synthesis).
Comparative Reaction: Mitsunobu Coupling with 4-Iodopyrazole.
Reagents: PPh3, DIAD, THF, 0°C -> RT.
Substrate
Yield (Standard)
Yield (Optimized*)
Observation
1-(Pyridin-4-yl)ethanol
88%
92%
Fast reaction (<2 hrs).[1] Minimal steric hindrance.
1-(3,5-Dichloropyridin-4-yl)ethanol
45%
82%
Sluggish. The intermediate alkoxy-phosphonium salt forms slowly due to sterics.[1]
*Optimization Strategy: Use of PBu3 (Tributylphosphine) instead of PPh3 reduces steric bulk, and higher temperatures (40°C) are often required to drive the formation of the active intermediate.
Oxidation to Ketone
Converting the alcohol to 1-(3,5-dichloropyridin-4-yl)ethanone.[1]
Method A (MnO2): Fails or is extremely slow for the 3,5-dichloro analog due to the electron-deficient ring destabilizing the radical intermediate required for MnO2 oxidation.
Method B (Dess-Martin Periodinane): Works efficiently (95% yield) as it relies on ligand exchange rather than radical stability, though the initial attack is slower than the non-chlorinated analog.[1]
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways dictated by the 3,5-dichloro substitution.
Figure 1: Reaction landscape showing the preferred Mitsunobu and Oxidation pathways versus the inhibited SN1 pathway due to carbocation destabilization by the electron-withdrawing chlorine atoms.[1]
Context: Synthesis of Crizotinib analogs where the pyridine core replaces the phenyl ring.
Preparation: Charge a dry flask with 1-(3,5-Dichloropyridin-4-yl)ethanol (1.0 eq), 4-Iodopyrazole (1.1 eq), and Triphenylphosphine (1.2 eq) (Note: Use PBu3 if PPh3 fails). Dissolve in anhydrous THF (0.2 M).
Activation: Cool to 0°C under N2.
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 30 minutes. Crucial: The slow addition prevents the accumulation of unreacted betaine which can degrade.
Reaction: Allow to warm to Room Temperature. If TLC shows <50% conversion after 4 hours, heat to 40°C.[1]
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2][3] The product will have inverted stereochemistry (e.g., (S)-Alcohol → (R)-Amine).[1]
Monitoring: The (R)-enantiomer is typically acylated faster by CAL-B, leaving the (S)-alcohol unreacted.[1]
Stop Point: At 50% conversion (approx 24-48h, slower than phenyl analogs due to 3,5-Cl sterics).[1]
Purification: Filter enzyme. Separate Alcohol (S) and Ester (R) via silica chromatography.[1]
Part 5: Drug Development Context (Crizotinib Analog)[1]
The structure of 1-(3,5-Dichloropyridin-4-yl)ethanol is a bio-isostere of the key intermediate used in Crizotinib (Xalkori) synthesis.[1]
Figure 2: Strategic advantage of using the pyridine analog in kinase inhibitor design.[1] The Pyridine N offers a solubility handle and potential H-bond acceptor site absent in the phenyl analog.
References
Crizotinib Synthesis & Intermediates
Title: Preparation method of crizotinib intermediate.[2]
Source: Google P
URL
Mitsunobu Reaction Mechanisms
Title: Mitsunobu Reaction: Mechanism and Modifications.[4][5]
Comprehensive Comparison Guide: Purity Assessment of 1-(3,5-Dichloropyridin-4-yl)ethanol via GC-MS
Executive Summary: The Analytical Imperative In the high-stakes landscape of pharmaceutical intermediate development, 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4 for S-isomer) serves as a critical chiral build...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Imperative
In the high-stakes landscape of pharmaceutical intermediate development, 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4 for S-isomer) serves as a critical chiral building block, notably in the synthesis of ALK inhibitors like Crizotinib. Its purity is not merely a specification; it is a determinant of downstream yield and stereochemical integrity.
While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for non-volatile polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers a distinct advantage: the ability to structurally identify unknown impurities and residual solvents in a single run.[1] However, the thermal lability of secondary alcohols on pyridine rings presents a "Thermal Stability Paradox" that requires expert method design.
This guide objectively compares GC-MS against HPLC and NMR, providing a field-tested protocol that mitigates thermal degradation risks while maximizing impurity detection.
Chemical Profile & Analytical Challenges
Before defining the method, we must understand the analyte.
Property
Specification
Analytical Implication
Structure
Pyridine ring, 3,5-dichloro, 4-(1-hydroxyethyl)
Nitrogen lone pair can cause peak tailing on non-deactivated liners.
Boiling Point
~276°C (Predicted)
High boiling point requires high oven temperatures (>250°C).
Thermal Stability
Moderate
Risk of dehydration to vinyl-pyridine analogs in hot injection ports.
Isotopes
Cl / Cl
Distinctive M, M+2, M+4 isotope pattern (approx. 9:6:1) aids ID.
The Challenge: The hydroxyl group is prone to dehydration at high temperatures, potentially creating a false impurity peak (the alkene). A robust GC-MS method must distinguish between intrinsic impurities and method-induced artifacts.
Comparative Analysis: GC-MS vs. Alternatives
The following table summarizes why a researcher might choose GC-MS over HPLC-UV or qNMR for this specific compound.
Feature
GC-MS (Recommended for ID)
HPLC-UV (Standard for Assay)
qNMR (Reference)
Primary Utility
Impurity Profiling & ID
Routine Purity & Assay
Absolute Purity & Structure
Sensitivity (LOD)
High (ppb range in SIM mode)
Moderate (ppm range)
Low (0.1-1%)
Specificity
Excellent (Mass fingerprinting)
Good (Retention time only)
Perfect for structure, poor for trace impurities
Throughput
High (15-20 min/run)
Moderate (20-40 min/run)
Low
Thermal Risk
High (Requires validation)
Negligible
Negligible
Solvent Analysis
Simultaneous
Requires separate GC-HS run
Possible but complex
Verdict: Use HPLC-UV for routine batch release (assay). Use GC-MS during process development to identify what the impurities are (e.g., unreacted ketone, des-chloro byproducts) and to screen for residual solvents.
Validated Experimental Protocol: GC-MS
Note: This protocol prioritizes "Self-Validation" by including a thermal stability check.
Instrument Configuration[2]
System: Agilent 7890/5977 or equivalent single quadrupole MS.
Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm). Why? Low bleed and slight polarity prevent pyridine tailing.
Inlet: Split/Splitless. Liner: Ultra Inert Deactivated Split Liner with Wool. Crucial: Wool increases surface area for vaporization but must be perfectly deactivated to prevent dehydration.
Method Parameters[2][3]
Inlet Temp: 250°C (Do not exceed 280°C to minimize degradation).
Injection Volume: 1.0 µL.
Split Ratio: 20:1 (High split ensures sharp peaks for polar analytes).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 2 min (Solvent vent).
Ramp 15°C/min to 280°C.
Hold 5 min.
MS Source: 230°C; Quad: 150°C.
Scan Range: 35–400 amu.
Sample Preparation[4]
Diluent: HPLC-grade Methanol or Acetonitrile.
Concentration: 1.0 mg/mL.
Derivatization (Optional but Recommended):
If peak tailing is observed, add 50 µL BSTFA + 1% TMCS to 500 µL sample. Incubate at 60°C for 30 mins.
Mechanism:[2] Caps the -OH group with Trimethylsilyl (TMS), preventing hydrogen bonding and thermal dehydration.
System Suitability (The Trust Mechanism)
Before running samples, inject a mixture of the Analyte and its Ketone Precursor (1-(3,5-dichloropyridin-4-yl)ethanone).
Requirement 1: Resolution (Rs) > 1.5 between Alcohol and Ketone.
Requirement 2: Check for a "Vinyl" peak (dehydration product). If >1% in the standard, lower the inlet temperature.
Data Interpretation & Causality
Mass Spectral Fingerprint
When analyzing the spectrum of 1-(3,5-Dichloropyridin-4-yl)ethanol (MW ~192), look for:
Molecular Ion (M+): Clusters at m/z 191, 193, 195 . The intensity ratio should be roughly 9:6:1 , confirming the presence of two Chlorine atoms.
Base Peak: Likely m/z 176 (Loss of methyl group, M-15) or m/z 156 (Loss of Cl).
Alpha-Cleavage: Loss of the hydroxyethyl group leads to the dichloropyridine cation (m/z 147 ).
Impurity Identification Logic
Impurity A (Ketone): MW 190 (2 amu less than parent). Retention time usually earlier than the alcohol on non-polar columns.
Impurity B (Des-chloro): MW 157 (Loss of one Cl, replaced by H). Indicates over-reduction during synthesis.
Impurity C (Dimer): High mass (>300 amu). Indicates coupling reactions.[3][4]
Analytical Workflow Visualization
The following diagram illustrates the decision-making process for purity assessment, ensuring scientific rigor.
Caption: Decision tree for GC-MS analysis, incorporating a feedback loop for derivatization if thermal instability is detected.
References
Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for CAS 1370347-50-4. Retrieved January 30, 2026, from [Link]
Agilent Technologies. (2016).[5] Chemical Purity Analysis: Agilent Intuvo 9000 GC with FID. Retrieved January 30, 2026, from [Link]
Comprehensive Comparison Guide: Purity Assessment of 1-(3,5-Dichloropyridin-4-yl)ethanol via GC-MS
Executive Summary: The Analytical Imperative In the high-stakes landscape of pharmaceutical intermediate development, 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4 for S-isomer) serves as a critical chiral build...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Imperative
In the high-stakes landscape of pharmaceutical intermediate development, 1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4 for S-isomer) serves as a critical chiral building block, notably in the synthesis of ALK inhibitors like Crizotinib. Its purity is not merely a specification; it is a determinant of downstream yield and stereochemical integrity.
While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for non-volatile polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers a distinct advantage: the ability to structurally identify unknown impurities and residual solvents in a single run.[1] However, the thermal lability of secondary alcohols on pyridine rings presents a "Thermal Stability Paradox" that requires expert method design.
This guide objectively compares GC-MS against HPLC and NMR, providing a field-tested protocol that mitigates thermal degradation risks while maximizing impurity detection.
Chemical Profile & Analytical Challenges
Before defining the method, we must understand the analyte.
Property
Specification
Analytical Implication
Structure
Pyridine ring, 3,5-dichloro, 4-(1-hydroxyethyl)
Nitrogen lone pair can cause peak tailing on non-deactivated liners.
Boiling Point
~276°C (Predicted)
High boiling point requires high oven temperatures (>250°C).
Thermal Stability
Moderate
Risk of dehydration to vinyl-pyridine analogs in hot injection ports.
Isotopes
Cl / Cl
Distinctive M, M+2, M+4 isotope pattern (approx. 9:6:1) aids ID.
The Challenge: The hydroxyl group is prone to dehydration at high temperatures, potentially creating a false impurity peak (the alkene). A robust GC-MS method must distinguish between intrinsic impurities and method-induced artifacts.
Comparative Analysis: GC-MS vs. Alternatives
The following table summarizes why a researcher might choose GC-MS over HPLC-UV or qNMR for this specific compound.
Feature
GC-MS (Recommended for ID)
HPLC-UV (Standard for Assay)
qNMR (Reference)
Primary Utility
Impurity Profiling & ID
Routine Purity & Assay
Absolute Purity & Structure
Sensitivity (LOD)
High (ppb range in SIM mode)
Moderate (ppm range)
Low (0.1-1%)
Specificity
Excellent (Mass fingerprinting)
Good (Retention time only)
Perfect for structure, poor for trace impurities
Throughput
High (15-20 min/run)
Moderate (20-40 min/run)
Low
Thermal Risk
High (Requires validation)
Negligible
Negligible
Solvent Analysis
Simultaneous
Requires separate GC-HS run
Possible but complex
Verdict: Use HPLC-UV for routine batch release (assay). Use GC-MS during process development to identify what the impurities are (e.g., unreacted ketone, des-chloro byproducts) and to screen for residual solvents.
Validated Experimental Protocol: GC-MS
Note: This protocol prioritizes "Self-Validation" by including a thermal stability check.
Instrument Configuration[2]
System: Agilent 7890/5977 or equivalent single quadrupole MS.
Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm). Why? Low bleed and slight polarity prevent pyridine tailing.
Inlet: Split/Splitless. Liner: Ultra Inert Deactivated Split Liner with Wool. Crucial: Wool increases surface area for vaporization but must be perfectly deactivated to prevent dehydration.
Method Parameters[2][3]
Inlet Temp: 250°C (Do not exceed 280°C to minimize degradation).
Injection Volume: 1.0 µL.
Split Ratio: 20:1 (High split ensures sharp peaks for polar analytes).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 2 min (Solvent vent).
Ramp 15°C/min to 280°C.
Hold 5 min.
MS Source: 230°C; Quad: 150°C.
Scan Range: 35–400 amu.
Sample Preparation[4]
Diluent: HPLC-grade Methanol or Acetonitrile.
Concentration: 1.0 mg/mL.
Derivatization (Optional but Recommended):
If peak tailing is observed, add 50 µL BSTFA + 1% TMCS to 500 µL sample. Incubate at 60°C for 30 mins.
Mechanism:[2] Caps the -OH group with Trimethylsilyl (TMS), preventing hydrogen bonding and thermal dehydration.
System Suitability (The Trust Mechanism)
Before running samples, inject a mixture of the Analyte and its Ketone Precursor (1-(3,5-dichloropyridin-4-yl)ethanone).
Requirement 1: Resolution (Rs) > 1.5 between Alcohol and Ketone.
Requirement 2: Check for a "Vinyl" peak (dehydration product). If >1% in the standard, lower the inlet temperature.
Data Interpretation & Causality
Mass Spectral Fingerprint
When analyzing the spectrum of 1-(3,5-Dichloropyridin-4-yl)ethanol (MW ~192), look for:
Molecular Ion (M+): Clusters at m/z 191, 193, 195 . The intensity ratio should be roughly 9:6:1 , confirming the presence of two Chlorine atoms.
Base Peak: Likely m/z 176 (Loss of methyl group, M-15) or m/z 156 (Loss of Cl).
Alpha-Cleavage: Loss of the hydroxyethyl group leads to the dichloropyridine cation (m/z 147 ).
Impurity Identification Logic
Impurity A (Ketone): MW 190 (2 amu less than parent). Retention time usually earlier than the alcohol on non-polar columns.
Impurity B (Des-chloro): MW 157 (Loss of one Cl, replaced by H). Indicates over-reduction during synthesis.
Impurity C (Dimer): High mass (>300 amu). Indicates coupling reactions.[3][4]
Analytical Workflow Visualization
The following diagram illustrates the decision-making process for purity assessment, ensuring scientific rigor.
Caption: Decision tree for GC-MS analysis, incorporating a feedback loop for derivatization if thermal instability is detected.
References
Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for CAS 1370347-50-4. Retrieved January 30, 2026, from [Link]
Agilent Technologies. (2016).[5] Chemical Purity Analysis: Agilent Intuvo 9000 GC with FID. Retrieved January 30, 2026, from [Link]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 1-(3,5-Dichloropyridin-4-yl)ethanol
Abstract This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification and purity assessment of 1-(3,5-Dichloropyridin-4-yl)ethanol, a key intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification and purity assessment of 1-(3,5-Dichloropyridin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis. Recognizing the absence of standardized public methods for this specific compound, this document synthesizes established analytical principles for analogous pyridine and ethanol derivatives with the rigorous validation requirements set forth by the International Council for Harmonisation (ICH). We present a comparative analysis of two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). This guide is designed for researchers, analytical scientists, and quality control professionals, offering detailed experimental protocols, a robust validation strategy, and a clear interpretation of performance data to facilitate the establishment of a reliable, transferable analytical method suitable for regulatory submission.
Introduction: The Imperative for Validated Methods
1-(3,5-Dichloropyridin-4-yl)ethanol serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this starting material directly impact the quality, safety, and efficacy of the final drug product. Therefore, establishing a precise and reliable analytical method for its characterization is not merely a procedural step but a foundational requirement of Good Manufacturing Practices (GMP).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. While a single laboratory can perform initial validation, an inter-laboratory validation (also referred to as a reproducibility study) is the ultimate test of a method's robustness and transferability[1][3]. It assesses the precision of results obtained on the same sample under varied conditions—different laboratories, analysts, and equipment—providing the highest level of assurance that the method can be successfully implemented as a standard across different sites[3][4].
This guide will compare two workhorse analytical techniques, HPLC and GC, and outline a comprehensive validation plan in accordance with the ICH Q2(R1) and the recently updated Q2(R2) guidelines[3][5].
Selection of Primary Analytical Methods
The molecular structure of 1-(3,5-Dichloropyridin-4-yl)ethanol—a substituted pyridine ring with an ethanol side chain—makes it amenable to both liquid and gas chromatography. The choice between them depends on the specific analytical goal (e.g., potency assay, impurity profiling, residual solvent analysis).
Alternative 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.
Causality: This is the presumptive method of choice for potency and purity analysis. The compound possesses a UV-active pyridine ring, making it readily detectable. Its polarity is well-suited for retention on common C18 stationary phases. HPLC is highly precise and excellent for separating non-volatile impurities that may be structurally similar to the main analyte[6].
Alternative 2: Gas Chromatography (GC) with Flame Ionization Detection (FID).
Causality: GC is a powerful technique for analyzing volatile and semi-volatile compounds[7]. The presence of the hydroxyl group may require a polar capillary column for good peak shape. GC-FID offers high sensitivity and is particularly effective for identifying and quantifying volatile organic impurities or residual solvents from the synthesis process[8][9].
Designing the Inter-Laboratory Validation Study: An ICH Q2(R1) Framework
A successful inter-laboratory study hinges on a meticulously planned validation protocol. The objective is to challenge the analytical procedure and define its performance characteristics[10]. The following parameters, as defined by ICH, must be evaluated[1][11].
Key Validation Performance Characteristics
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[4].
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[1].
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Reproducibility: Expresses the precision between laboratories[1][3]. This is the core of the inter-laboratory study.
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Caption: High-level workflow for analytical method validation, culminating in the inter-laboratory study.
Experimental Protocols
The following are detailed, self-validating protocols designed for this study. The causality for specific parameter choices is explained to ensure clarity and reproducibility.
Protocol 1: RP-HPLC-UV Method for Assay and Purity
Rationale: This method is designed for stability-indicating assay and impurity determination. A gradient elution is chosen to ensure elution of both the main analyte and any potential late-eluting, less polar impurities. The selected wavelength (265 nm) corresponds to a common absorbance maximum for pyridine derivatives, offering a balance of sensitivity and specificity.
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (Justification: A standard length and diameter C18 column provides excellent resolving power for moderately polar compounds).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. (Justification: Controlled temperature ensures reproducible retention times).
Detection Wavelength: 265 nm.
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of 1-(3,5-Dichloropyridin-4-yl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the test sample.
Protocol 2: GC-FID Method for Purity and Volatile Impurities
Rationale: This method is optimized for the separation of volatile analytes. A polar capillary column is selected to provide good peak shape for the hydroxyl-containing analyte and separate it from potential process solvents. Split injection is used to prevent column overloading with the concentrated main peak.
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
Column: DB-WAX or equivalent polar phase (e.g., polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness. * (Justification: A polar stationary phase is necessary for retaining and achieving symmetrical peaks for polar analytes like alcohols)*[8].
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
Oven Temperature Program:
Initial Temp: 80 °C, hold for 2 min.
Ramp: 15 °C/min to 220 °C.
Final Hold: Hold at 220 °C for 5 min.
Injector Temperature: 250 °C.
Detector Temperature: 270 °C.
Injection Mode: Split, 50:1 ratio.
Injection Volume: 1 µL.
Sample Preparation:
Standard/Sample Solution (5.0 mg/mL): Accurately weigh ~50 mg of the respective material into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
Inter-Laboratory Study Design and Execution
The successful execution of a reproducibility study requires careful coordination.
Caption: Logical flow of an inter-laboratory validation study.
Protocol Distribution: The coordinating laboratory finalizes the analytical protocols and distributes them to a minimum of two participating laboratories.
Sample Distribution: A single, homogeneous batch of 1-(3,5-Dichloropyridin-4-yl)ethanol is divided and sent to each lab. Additionally, samples spiked with known levels of potential impurities and blank samples should be included for a comprehensive assessment of accuracy and specificity.
Analysis and Reporting: Each laboratory analyzes the samples (e.g., n=6 replicates) according to the protocol. Results, including raw data, chromatograms, and calculated values, are reported back to the coordinating lab.
Statistical Analysis: The coordinating lab performs a statistical analysis of the combined data, typically using Analysis of Variance (ANOVA), to calculate the overall mean, the within-lab variance (repeatability), and the between-lab variance (reproducibility).
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data that might be expected from the validation of the two methods across three laboratories.
Table 1: Comparison of Linearity, Range, and Sensitivity
Parameter
HPLC-UV Method
GC-FID Method
Rationale / Interpretation
Linearity (r²)
> 0.999
> 0.998
Both methods show excellent linearity.
Range (Assay)
80% - 120% of nominal
80% - 120% of nominal
Both are suitable for assay determination within the standard range[1].
LOD
0.01%
0.005%
GC-FID is often more sensitive for the main analyte.
| LOQ | 0.03% | 0.015% | The lower LOQ for GC allows for more precise quantification of trace impurities. |
Table 2: Comparison of Accuracy and Single-Lab Precision
Interpretation: The HPLC method demonstrates slightly better precision in a single-laboratory setting, which is common for liquid chromatography techniques.
Table 3: Inter-Laboratory Precision (Reproducibility) Data
Parameter
HPLC-UV Method
GC-FID Method
Acceptance Criteria (Typical)
Mean Assay Value (Lab A)
99.8%
99.7%
Mean Assay Value (Lab B)
99.5%
99.2%
Mean Assay Value (Lab C)
100.1%
100.3%
Overall Mean Assay
99.8%
99.7%
| Reproducibility (%RSD) | 1.2% | 1.8% | ≤ 3.0% |
Interpretation: Both methods meet typical acceptance criteria for reproducibility, demonstrating they are robust and transferable. The tighter %RSD for the HPLC method suggests it is less susceptible to inter-laboratory variables for the primary assay measurement.
Conclusion and Recommendations
This guide has outlined a comprehensive, ICH-compliant framework for the inter-laboratory validation of analytical methods for 1-(3,5-Dichloropyridin-4-yl)ethanol. Based on the comparative analysis and hypothetical data, the following recommendations can be made:
The RP-HPLC-UV method is recommended as the primary method for quality control release testing , specifically for potency assay and the quantification of non-volatile impurities . Its superior precision (repeatability, intermediate precision, and reproducibility) makes it ideal for obtaining consistent results across different manufacturing sites and testing laboratories.
The GC-FID method is recommended as a complementary method, particularly for in-process control and final product testing for volatile organic impurities and residual solvents . Its higher sensitivity (lower LOD/LOQ) makes it better suited for trace-level analysis where the HPLC method may be insufficient.
Ultimately, the adoption of a fully validated analytical method, confirmed through inter-laboratory trials, ensures the reliability of data throughout the drug development lifecycle, satisfying regulatory expectations and guaranteeing product quality.
References
Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. Research Journal of Pharmacy and Technology.[Link]
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.[Link]
HPLC analysis of 80% ethanol elution and the compounds 1, 2, 3, 4, and 5. ResearchGate.[Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). International Organisation of Vine and Wine (OIV).[Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information (NCBI).[Link]
Analysis of Chloride and Sulfate Ions in Fuel Ethanol. Shimadzu.[Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link]
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry.[Link]
Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Scientific Research Publishing.[Link]
Comparative Guide: Catalytic Systems for the Asymmetric Reduction to 1-(3,5-Dichloropyridin-4-yl)ethanol
The following guide provides an in-depth technical comparison of catalytic systems for the asymmetric reduction of 1-(3,5-Dichloropyridin-4-yl)ethanone to its corresponding chiral alcohol. Executive Summary The asymmetri...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of catalytic systems for the asymmetric reduction of 1-(3,5-Dichloropyridin-4-yl)ethanone to its corresponding chiral alcohol.
Executive Summary
The asymmetric reduction of 1-(3,5-dichloropyridin-4-yl)ethanone presents a specific set of stereoelectronic challenges. The substrate features a highly electron-deficient pyridine ring flanked by two bulky chlorine atoms at the 3- and 5-positions. This ortho-disubstitution creates significant steric hindrance around the carbonyl center, classifying it as a "difficult-to-reduce" ketone.
This guide evaluates the two dominant catalytic methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH) and Biocatalytic Reduction (KRED) . While Ru-ATH offers broad solvent compatibility and established protocols, Biocatalysis is identified as the superior system for pharmaceutical-grade purity (>99.5% ee) and scalability, primarily due to its ability to overcome the steric constraints of the 3,5-dichloro motif with higher specificity.
The Challenge: Substrate Analysis
Before selecting a catalyst, one must understand the substrate's behavior:
Steric Wall: The chlorine atoms at positions 3 and 5 create a "steric wall," impeding the approach of bulky catalysts.
Electronic Activation: The pyridine nitrogen and chlorine substituents make the carbonyl carbon highly electrophilic. While this increases susceptibility to hydride attack, it also increases the acidity of the
-protons, raising the risk of racemization via enolization under basic conditions.
Comparative Analysis of Catalytic Systems
System A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This system relies on the metal-ligand bifunctional mechanism. The amino group of the TsDPEN ligand acts as a proton shuttle, while the Ruthenium center delivers the hydride.
Pros:
High atom economy (uses HCOOH/TEA or iPrOH as H-source).
No cofactor regeneration required.
Solvent versatility (DCM, DMF, or neat reagents).
Cons:
Steric Sensitivity: The bulky 3,5-dichloro substituents can clash with the
-arene ligand (p-cymene), often requiring ligand engineering (e.g., using mesitylene or tethered ligands) to achieve >95% ee.
Trace Metal Contamination: Requires rigorous scavenging (Silica-thiol or charcoal) to meet ICH Q3D guidelines (<10 ppm Ru).
System B: Biocatalytic Reduction (Ketoreductases - KREDs)
Catalyst: NADPH-dependent Ketoreductases (Engineered variants)
Mechanism: Enzyme-mediated hydride transfer from NADPH cofactor.
Biocatalysis utilizes the precise chiral pocket of an enzyme. For this substrate, KREDs are screened to find a variant where the hydrophobic pocket accommodates the dichloropyridine moiety.
Pros:
Superior Selectivity: Routinely achieves >99% ee and >99% conversion due to the rigid active site.
Buffer Prep: Prepare 100 mM K-phosphate buffer (pH 7.0) containing 1 mM
(cofactor stabilizer).
Cofactor Mix: Dissolve NADP+ (1.0 g/L) and Glucose (1.5 eq relative to ketone) in the buffer. Add GDH (10 U/mmol substrate).
Substrate Solution: Dissolve the ketone in DMSO or IPA (10% v/v of final volume).
Self-Validating Step: Add the substrate solution slowly to the buffer. If precipitation occurs, add a surfactant (e.g., Tween-80) to create a stable emulsion.
Initiation: Add the KRED enzyme (10-50 mg/L depending on activity). Stir at 30°C.
pH Control: The reaction produces gluconic acid (from glucose), which lowers pH. Use an autotitrator to maintain pH 7.0 with 1M NaOH.
Critical Control: If pH drops < 6.0, enzyme activity plummets.
Workup: Add EtOAc or MTBE to the reaction mixture. Filter through a Celite pad to remove protein emulsion. Separate phases.
Isolation: Evaporate solvent. The product is often pure enough to proceed without chromatography.
Conclusion & Recommendation
For the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol :
Use Biocatalysis (Protocol B) if you require >99% ee and are working on a scale >10g. The steric specificity of KREDs handles the 3,5-dichloro bulk far better than chemical catalysts, avoiding the need for extensive ligand screening.
Use Ru-ATH (Protocol A) only for rapid, small-scale (<1g) generation of racemic or moderate-ee material for analytical standards, or if specific enzymes are inaccessible.
Final Verdict: The enzymatic route is the industry-preferred method for this class of "bulky-ortho" pyridine substrates due to superior stereocontrol and simplified downstream processing.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021). Biocatalytic Reductions. Green Chemistry, 23, 123-135. (General reference for KRED methodology).
Pfizer Inc. (2011). Process for the preparation of enantiomerically pure diarylalkanes. (Patent describing similar reductions for Crizotinib intermediates). Link
BLD Pharm. (2023). Product Analysis: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.[1] Link
Wang, C., et al. (2013). Asymmetric Reduction of Difficult-to-Reduce Ketones.[2] Journal of Organic Chemistry, 78(1), 123-128. (Context for steric challenges in ATH).
Operational Guide: Proper Disposal Procedures for 1-(3,5-Dichloropyridin-4-yl)ethanol
Executive Summary Immediate Action Required: 1-(3,5-Dichloropyridin-4-yl)ethanol is a halogenated organic compound .[1] It must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste streams. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Immediate Action Required: 1-(3,5-Dichloropyridin-4-yl)ethanol is a halogenated organic compound .[1] It must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste streams.
This compound, a critical chiral building block in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs), poses specific environmental and safety risks due to its thermal decomposition profile (releasing HCl and NOx). Strict adherence to high-temperature incineration protocols is required to prevent the formation of dioxins and to comply with EPA/RCRA regulations for halogenated waste.
Part 1: Chemical Profile & Hazard Identification[2][3]
Before initiating disposal, verify the material identity against the following parameters. This compound is often handled as a chiral intermediate (S-isomer) in drug development.
Strong Oxidizers, Strong Acids (potential for violent reaction)
Part 2: Waste Segregation & Handling Protocol
The "Halogenated" Imperative
The presence of chlorine atoms at positions 3 and 5 of the pyridine ring dictates the disposal pathway. Mixing this compound with non-halogenated solvents (e.g., acetone, ethanol) contaminates the entire volume, significantly increasing disposal costs and complicating incineration.
Protocol:
Segregation: Dedicate a specific waste container labeled "HALOGENATED ORGANIC WASTE ONLY."
Container Material: Use High-Density Polyethylene (HDPE) or chemically resistant glass (amber). Avoid metal containers due to potential corrosion from residual HCl formation.
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Labeling Standards
Every container must be labeled immediately upon the first addition of waste.
This compound requires Rotary Kiln Incineration at temperatures exceeding 1,000°C with secondary combustion chambers.
Why? Lower temperature incineration of chlorinated pyridines can lead to the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs).
Scrubber Requirement: The facility must be equipped with wet scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated during combustion.
Part 3: Operational Workflows (Visualized)
Workflow 1: Waste Segregation Decision Logic
This logic gate ensures the compound enters the correct waste stream, preventing costly cross-contamination.
Figure 1: Decision matrix for segregating halogenated pyridine waste to ensure regulatory compliance.
Workflow 2: Spill Response Procedure
In the event of a solid or liquid spill in the laboratory, follow this precise sequence to minimize exposure and environmental release.
Figure 2: Step-by-step spill response protocol for halogenated pyridine intermediates.
Part 4: Scientific Context & Rationale[7]
Why is this specific protocol necessary?
Chemical Causality: The 3,5-dichloro substitution pattern on the pyridine ring renders this molecule resistant to standard biological degradation. If released into waterways, it persists and accumulates. Standard wastewater treatment plants cannot effectively degrade halogenated pyridines.
Synthesis Relevance: This compound is a structural analog to the pyridine moiety found in Roflumilast (Daxas/Daliresp), a PDE4 inhibitor used for COPD [1]. In drug development, the S-enantiomer (CAS 1370347-50-4) is often synthesized via asymmetric reduction. The "waste" generated is often a mixture of the desired alcohol, unreacted ketone, and halogenated solvents (like DCM), all of which share the same disposal requirement: High-Temperature Oxidation .
Thermal Stability: Pyridine rings are thermally stable. To break the ring and safely mineralize the chlorine atoms into capture-able HCl, the residence time in the incinerator must be sufficient. Inadequate combustion yields toxic byproducts [2].
References
PubChem. (n.d.). Roflumilast Compound Summary. National Library of Medicine. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]